Product packaging for Carbonic anhydrase inhibitor 18(Cat. No.:)

Carbonic anhydrase inhibitor 18

Cat. No.: B12384538
M. Wt: 556.7 g/mol
InChI Key: YFCOFTLHQOGHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Carbonic Anhydrase Inhibitor 18 is a potent, cell-permeant compound designed for investigative use in biochemical and physiological research. It functions by selectively binding to the zinc ion within the active site of carbonic anhydrase (CA) isoforms, thereby inhibiting the enzyme's catalytic activity in hydrating carbon dioxide to bicarbonate and protons . This disruption is a valuable tool for studying the role of CAs in maintaining pH homeostasis and metabolic pathways in various biological systems. Research applications for this class of inhibitors include, but are not limited to, the study of tumor acid-base balance, as certain CA isoforms like CA IX and XII are overexpressed in hypoxic tumors and contribute to their microenvironment . In neuroscience, these inhibitors serve as probes to examine the role of CAs in cerebrospinal fluid production, seizure disorders, and intracranial pressure . Furthermore, they are used to model aspects of glaucoma pathophysiology by reducing aqueous humor secretion . This product is intended for use in in vitro and ex vivo experimental models only. It is strictly labeled as For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28N4O6S2 B12384538 Carbonic anhydrase inhibitor 18

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H28N4O6S2

Molecular Weight

556.7 g/mol

IUPAC Name

4-[[2-(4-butoxyphenyl)-5-oxo-1-(4-sulfamoylphenyl)-2H-pyrrol-4-yl]amino]benzenesulfonamide

InChI

InChI=1S/C26H28N4O6S2/c1-2-3-16-36-21-10-4-18(5-11-21)25-17-24(29-19-6-12-22(13-7-19)37(27,32)33)26(31)30(25)20-8-14-23(15-9-20)38(28,34)35/h4-15,17,25,29H,2-3,16H2,1H3,(H2,27,32,33)(H2,28,34,35)

InChI Key

YFCOFTLHQOGHBV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C=C(C(=O)N2C3=CC=C(C=C3)S(=O)(=O)N)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of Carbonic Anhydrase Inhibitor SLC-0111: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the mechanism of action of SLC-0111 (also known as U-104), a potent and selective inhibitor of carbonic anhydrase (CA) isoforms IX and XII. SLC-0111 is a ureido-substituted benzenesulfonamide that has demonstrated significant anti-tumor activity in preclinical and clinical studies. This document details the molecular interactions, cellular consequences, and broader physiological effects of SLC-0111, offering a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action: Targeting Tumor-Associated Carbonic Anhydrases

The primary mechanism of action of SLC-0111 is the selective inhibition of the enzymatic activity of carbonic anhydrase IX (CA-IX) and XII (CA-XII).[1][2] These transmembrane enzymes are highly upregulated in a variety of solid tumors, often in response to the hypoxic tumor microenvironment, and play a crucial role in pH regulation.[3]

Molecular Interaction

SLC-0111, as a sulfonamide-based inhibitor, coordinates to the zinc ion within the active site of the carbonic anhydrase enzyme. This binding event blocks the access of the natural substrate, carbon dioxide, to the catalytic center, thereby inhibiting the enzyme's primary function: the reversible hydration of carbon dioxide to bicarbonate and a proton.[1]

Disruption of pH Homeostasis

In the hypoxic and acidic tumor microenvironment, CA-IX and CA-XII are pivotal for tumor cell survival and proliferation.[3] By catalyzing the hydration of CO2, these enzymes contribute to the maintenance of a relatively alkaline intracellular pH (pHi) while promoting an acidic extracellular pH (pHe). This "reversed" pH gradient is advantageous for tumor cells, as it facilitates metabolic processes, promotes invasion and metastasis, and confers resistance to certain chemotherapies.[2][3]

SLC-0111's inhibition of CA-IX and CA-XII disrupts this critical pH-regulating activity. The consequences of this disruption are twofold:

  • Intracellular Acidification (Decreased pHi): By blocking the production of bicarbonate, a key intracellular buffer, SLC-0111 leads to the accumulation of acidic metabolites within the tumor cell. This intracellular acidification can induce apoptosis and inhibit cell proliferation.[3]

  • Reversal of Extracellular Acidification (Increased pHe): Inhibition of proton extrusion contributes to a less acidic tumor microenvironment. This can hinder the activity of extracellular proteases involved in invasion and may enhance the efficacy of certain chemotherapeutic agents that are more active at a neutral pH.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of SLC-0111.

Table 1: Inhibitory Activity of SLC-0111 against Carbonic Anhydrase Isoforms

Carbonic Anhydrase IsoformInhibition Constant (Ki)
CA-IX45.1 nM
CA-XII4.5 nM
CA-I5080 nM
CA-II9640 nM

Data sourced from MedChemExpress and Selleck Chemicals.

Table 2: In Vitro Cellular Effects of SLC-0111

Cell LineAssayConcentrationEffect
Hepatoblastoma (HUH6)Cell Viability125-175 µMDecreased viability
Hepatoblastoma (HUH6)Cell Motility (Wound Healing)100 µMReduced motility
Head and Neck Squamous Carcinoma (FaDu, SCC-011)Cell Proliferation (in combination with Cisplatin)100 µMPotentiation of Cisplatin's anti-proliferative effect
Head and Neck Squamous Carcinoma (FaDu, SCC-011)Invasion (in combination with Cisplatin)100 µMPotentiation of Cisplatin's anti-invasive effect

Data compiled from studies on hepatoblastoma and head and neck squamous carcinoma cells.[4]

Table 3: In Vivo Preclinical and Clinical Data for SLC-0111

ModelTreatmentOutcome
Pancreatic Ductal Adenocarcinoma (PDAC) XenograftsSLC-0111 in combination with GemcitabineDelayed tumor growth and increased survival
Advanced Solid Tumors (Phase I Clinical Trial)SLC-0111 (up to 2000 mg/day)Safe and well-tolerated; Recommended Phase II dose of 1000 mg/day
Metastatic Pancreatic Ductal Adenocarcinoma (Phase Ib/II Clinical Trial)SLC-0111 in combination with GemcitabineOngoing evaluation of safety, tolerability, and tumor response

Information from preclinical studies and clinical trial reports.

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by SLC-0111

SLC-0111 has been shown to modulate several key signaling pathways involved in cancer progression. By disrupting pH homeostasis and the tumor microenvironment, it can indirectly influence pathways that are sensitive to cellular stress and the activity of upstream receptors.

SLC0111 SLC-0111 CAIX_XII CA-IX / CA-XII SLC0111->CAIX_XII Inhibition STAT3 pSTAT3 SLC0111->STAT3 Inhibits AKT pAKT SLC0111->AKT Inhibits ERK pERK SLC0111->ERK Inhibits pHi Intracellular pH (pHi) Decrease (Acidification) CAIX_XII->pHi Regulation pHe Extracellular pH (pHe) Increase CAIX_XII->pHe Regulation Apoptosis Apoptosis pHi->Apoptosis Induces Proliferation Proliferation pHi->Proliferation Inhibits Invasion Invasion / EMT pHe->Invasion Inhibits STAT3->Invasion STAT3->Proliferation AKT->Invasion AKT->Proliferation ERK->Invasion ERK->Proliferation HIF1a HIF-1α HIF1a->CAIX_XII Upregulates

Caption: Signaling pathways modulated by SLC-0111.

Experimental Workflow: Measuring Carbonic Anhydrase Inhibition

The inhibitory potency of SLC-0111 against different CA isoforms is a critical parameter. A common method to determine this is the stopped-flow CO2 hydration assay.

cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Enzyme Carbonic Anhydrase Solution Mixing Rapid Mixing of Reactants Enzyme->Mixing Buffer Buffer with pH indicator (e.g., Phenol Red) Buffer->Mixing CO2 CO2-Saturated Water CO2->Mixing Inhibitor SLC-0111 Solution Inhibitor->Mixing Measurement Spectrophotometric Measurement of pH change Mixing->Measurement Kinetics Calculate Initial Reaction Rates Measurement->Kinetics Ki Determine Ki Value Kinetics->Ki

Caption: Workflow for CA inhibition assay.

Experimental Workflow: Assessing Cellular Invasion

The effect of SLC-0111 on tumor cell invasion can be quantified using a Matrigel-coated transwell assay.

cluster_prep Preparation cluster_assay Invasion Assay cluster_analysis Quantification Cells Tumor Cells (Control vs. SLC-0111 treated) Seeding Seed Cells in Upper Chamber Cells->Seeding Transwell Transwell Inserts Coated with Matrigel Transwell->Seeding Media Serum-free media (upper) Serum-containing media (lower) Media->Seeding Incubation Incubate for 24-48h Seeding->Incubation Staining Fix and Stain Invaded Cells Incubation->Staining Imaging Microscopic Imaging of Invaded Cells Staining->Imaging Counting Count Cells and Compare Treatments Imaging->Counting

Caption: Workflow for Transwell invasion assay.

Detailed Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)

This protocol is adapted from established methods for determining carbonic anhydrase activity.

Materials:

  • Stopped-flow spectrophotometer

  • Purified carbonic anhydrase isoforms (I, II, IX, XII)

  • SLC-0111 stock solution in DMSO

  • HEPES buffer (20 mM, pH 7.5)

  • Phenol red pH indicator

  • CO2-saturated water (prepared by bubbling CO2 gas through chilled, deionized water)

  • Syringes for the stopped-flow instrument

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a working solution of the carbonic anhydrase isoform in HEPES buffer.

    • Prepare serial dilutions of SLC-0111 in HEPES buffer. For the control (uninhibited reaction), use buffer with the same concentration of DMSO as the inhibitor solutions.

    • Pre-incubate the enzyme with SLC-0111 (or DMSO control) for 15 minutes at room temperature to allow for inhibitor binding.

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture (or enzyme-DMSO control) in HEPES buffer containing phenol red.

    • Load the second syringe with CO2-saturated water.

    • Initiate the rapid mixing of the two solutions in the instrument's observation cell. The final reaction mixture will contain the enzyme, inhibitor, buffer, pH indicator, and CO2.

    • The hydration of CO2 to H2CO3, which then dissociates into H+ and HCO3-, will cause a decrease in pH. This pH change is monitored by the change in absorbance of the phenol red indicator at its λmax (approximately 557 nm).

    • Record the change in absorbance over time for the initial, linear phase of the reaction.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the slope of the absorbance vs. time curve.

    • Plot the reaction rates against the different concentrations of SLC-0111.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, taking into account the substrate (CO2) concentration and the enzyme's Michaelis-Menten constant (Km) for CO2.

Measurement of Intracellular pH (pHi)

This protocol utilizes the pH-sensitive fluorescent dye BCECF-AM.

Materials:

  • Tumor cells cultured on glass-bottom dishes or 96-well plates

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • SLC-0111

  • Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at ~490 nm and ~440 nm, emission at ~535 nm)

  • Calibration buffers of known pH containing nigericin (a protonophore)

Procedure:

  • Cell Loading with BCECF-AM:

    • Prepare a loading buffer containing BCECF-AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Wash the cultured cells with HBSS.

    • Incubate the cells with the BCECF-AM loading buffer for 30-60 minutes at 37°C. During this time, the non-fluorescent, cell-permeant BCECF-AM enters the cells and is cleaved by intracellular esterases into the fluorescent, cell-impermeant BCECF.

    • Wash the cells thoroughly with HBSS to remove extracellular dye.

  • Treatment with SLC-0111:

    • Incubate the BCECF-loaded cells with the desired concentration of SLC-0111 or vehicle control (DMSO) in culture medium or HBSS for the desired time period.

  • Fluorescence Measurement:

    • Excite the cells alternately at approximately 490 nm (pH-sensitive wavelength) and 440 nm (pH-insensitive isosbestic point).

    • Measure the fluorescence emission at approximately 535 nm for both excitation wavelengths.

    • The ratio of the fluorescence intensities (F490/F440) is proportional to the intracellular pH.

  • Calibration and Data Analysis:

    • At the end of the experiment, generate a calibration curve by exposing the cells to a series of calibration buffers of known pH (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) in the presence of nigericin. Nigericin equilibrates the intracellular and extracellular pH.

    • Measure the F490/F440 ratio for each calibration buffer.

    • Plot the known pH values against the corresponding fluorescence ratios to create a calibration curve.

    • Convert the experimental fluorescence ratios from the SLC-0111-treated and control cells into pHi values using the calibration curve.

Conclusion

SLC-0111 represents a targeted therapeutic strategy that exploits the unique metabolic and microenvironmental characteristics of solid tumors. Its selective inhibition of CA-IX and CA-XII leads to a profound disruption of pH homeostasis, resulting in intracellular acidification and a less acidic tumor microenvironment. These primary effects trigger a cascade of downstream events, including the inhibition of key pro-survival signaling pathways, induction of apoptosis, and suppression of invasion and metastasis. The in-depth understanding of its mechanism of action, supported by robust quantitative data and detailed experimental protocols, provides a solid foundation for its continued development as a novel anti-cancer agent.

References

Carbonic anhydrase inhibitor 18 binding affinity and kinetics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Binding Affinity and Kinetics of Carbonic Anhydrase Inhibitor 18 (C18)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH homeostasis, gas exchange, and electrolyte secretion. Dysregulation of CA activity has been implicated in various diseases, such as glaucoma, epilepsy, and cancer, making them attractive targets for therapeutic intervention.

This technical guide focuses on this compound (C18), chemically known as N-(4-sulfamoylphenyl)acetamide or acetylsulfanilamide. It is a potent inhibitor of several human carbonic anhydrase (hCA) isoforms. This document provides a comprehensive overview of its binding affinity and kinetics, detailed experimental protocols for characterization, and visualizations of relevant scientific workflows.

Binding Affinity of this compound

The binding affinity of an inhibitor to its target enzyme is a critical parameter in drug design and development. It is typically quantified by the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). A lower value for these constants indicates a higher affinity of the inhibitor for the enzyme.

The inhibitory potency of N-(4-sulfamoylphenyl)acetamide (C18) has been evaluated against several key human carbonic anhydrase isoforms. The reported inhibition constants (Ki) are summarized in the table below, providing a clear comparison of its affinity for different CAs.

Carbonic Anhydrase IsoformInhibition Constant (Ki) in nM
hCA I4000
hCA II21
hCA IV60
hCA IX14
hCA XII7.0

Data sourced from commercial supplier information.

Binding Kinetics of this compound

While binding affinity provides a measure of the steady-state interaction between an inhibitor and an enzyme, binding kinetics describes the rates at which this interaction occurs. The key kinetic parameters are:

  • Association rate constant (k_on_ or k_a_): The rate at which the inhibitor binds to the enzyme.

  • Dissociation rate constant (k_off_ or k_d_): The rate at which the inhibitor-enzyme complex dissociates.

The ratio of these two constants (k_off_/k_on_) is equal to the dissociation constant (Kd). A comprehensive search of the scientific literature did not yield specific experimentally determined k_on_ and k_off_ values for N-(4-sulfamoylphenyl)acetamide (C18). However, the general principles of sulfonamide binding to carbonic anhydrases suggest that the primary sulfonamide group coordinates with the zinc ion in the active site. The affinity and kinetics of this interaction are influenced by the rest of the molecule's structure and its interactions with amino acid residues in the active site cleft.

Experimental Protocols

The determination of binding affinity and kinetics for carbonic anhydrase inhibitors involves a variety of biophysical and biochemical techniques. Below are detailed methodologies for the key experiments typically employed in the characterization of inhibitors like C18.

Stopped-Flow CO2 Hydration Assay for Ki Determination

This is a widely used method to determine the inhibition constants of CA inhibitors by measuring the enzyme's catalytic activity.

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2. The inhibition constant (Ki) is determined by measuring the enzyme's activity at various inhibitor concentrations.

Protocol:

  • Reagent Preparation:

    • Buffer: A non-inhibitory buffer such as HEPES or TAPS at a specific pH (typically 7.5).

    • pH Indicator: A pH-sensitive dye (e.g., phenol red) at a concentration that provides a measurable absorbance change in the desired pH range.

    • Enzyme Solution: A stock solution of the purified human carbonic anhydrase isoform of interest is prepared in the assay buffer. The final concentration in the assay is typically in the low nanomolar range.

    • Inhibitor Solution: A stock solution of N-(4-sulfamoylphenyl)acetamide (C18) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the assay buffer to obtain a range of concentrations.

    • Substrate Solution: CO2-saturated water is prepared by bubbling CO2 gas through chilled, deionized water.

  • Instrumentation:

    • A stopped-flow spectrophotometer equipped with a temperature-controlled cell is used.

  • Procedure:

    • The enzyme solution (containing the pH indicator) and the CO2-saturated water are loaded into separate syringes of the stopped-flow instrument.

    • For inhibition studies, the enzyme solution is pre-incubated with the desired concentration of the inhibitor.

    • The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time (typically in the millisecond to second range).

    • The initial rate of the reaction is calculated from the linear phase of the absorbance change.

    • The experiment is repeated with different concentrations of the inhibitor.

  • Data Analysis:

    • The initial rates are plotted against the inhibitor concentration.

    • The Ki value is determined by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed) using specialized software.

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).

Principle: A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (enzyme), and the resulting heat changes are measured.

Protocol:

  • Sample Preparation:

    • The purified carbonic anhydrase isoform and N-(4-sulfamoylphenyl)acetamide (C18) are dialyzed against the same buffer to minimize heats of dilution. A common buffer is phosphate or Tris buffer at a specific pH.

    • The concentrations of the enzyme and inhibitor are precisely determined. Typically, the enzyme concentration in the cell is in the micromolar range, and the inhibitor concentration in the syringe is 10-20 times higher.

  • Instrumentation:

    • An isothermal titration calorimeter.

  • Procedure:

    • The enzyme solution is loaded into the sample cell, and the inhibitor solution is loaded into the injection syringe.

    • A series of small injections of the inhibitor solution are made into the sample cell.

    • The heat change associated with each injection is measured.

    • A control experiment is performed by titrating the inhibitor into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • The heat of dilution is subtracted from the experimental data.

    • The resulting binding isotherm (heat change per injection versus molar ratio of inhibitor to enzyme) is fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, n, and ΔH.

Surface Plasmon Resonance (SPR) for Kinetic Analysis (k_on_ and k_off_)

SPR is a label-free technique that allows for the real-time monitoring of binding events at a sensor surface, enabling the determination of association and dissociation rate constants.

Principle: The binding of an analyte (inhibitor) to a ligand (enzyme) immobilized on a sensor chip causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

Protocol:

  • Sensor Chip Preparation:

    • A suitable sensor chip (e.g., CM5) is activated.

    • The purified carbonic anhydrase isoform is immobilized onto the sensor chip surface via amine coupling or other appropriate chemistry.

    • The remaining active sites on the surface are deactivated.

  • Binding Analysis:

    • A continuous flow of running buffer (e.g., HBS-EP) is passed over the sensor surface to establish a stable baseline.

    • A series of concentrations of N-(4-sulfamoylphenyl)acetamide (C18) in running buffer are injected over the surface.

    • The association of the inhibitor to the immobilized enzyme is monitored in real-time.

    • After the association phase, the running buffer is flowed over the surface to monitor the dissociation of the inhibitor-enzyme complex.

  • Data Analysis:

    • The resulting sensorgrams (SPR signal versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The association and dissociation phases of the sensorgrams are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using analysis software to determine the k_on_ and k_off_ values. The Kd can then be calculated from these rate constants.

Mandatory Visualizations

Experimental Workflow for Ki Determination using Stopped-Flow Assay

G Workflow for Ki Determination of C18 via Stopped-Flow Assay cluster_prep Reagent Preparation cluster_assay Stopped-Flow Experiment cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (e.g., HEPES, pH 7.5) prep_enzyme Prepare Enzyme Solution (hCA isoform) prep_buffer->prep_enzyme load_syringes Load Syringes: Syringe A: Enzyme + Inhibitor Syringe B: Substrate prep_enzyme->load_syringes prep_inhibitor Prepare Inhibitor Stock (C18 in DMSO) prep_serial Perform Serial Dilutions of C18 prep_inhibitor->prep_serial prep_serial->load_syringes prep_substrate Prepare Substrate (CO2-saturated water) prep_substrate->load_syringes mix Rapid Mixing load_syringes->mix monitor Monitor Absorbance Change (pH indicator) mix->monitor calc_rate Calculate Initial Reaction Rates monitor->calc_rate plot Plot Rates vs. [C18] calc_rate->plot fit Fit Data to Inhibition Model plot->fit determine_ki Determine Ki Value fit->determine_ki

Caption: Workflow for Ki Determination of C18 via Stopped-Flow Assay.

Logical Relationship of Kinetic and Affinity Constants

G Relationship of Kinetic and Affinity Constants for C18 cluster_reaction Binding Reaction cluster_constants Derived Constants E Enzyme (hCA) EI Enzyme-Inhibitor Complex (hCA-C18) E->EI + I kon_node kon I Inhibitor (C18) EI->E koff_node koff kon kon (Association Rate) koff koff (Dissociation Rate) Kd Kd (Dissociation Constant) Ki Ki (Inhibition Constant) Kd->Ki koff_node->Kd / kon

Caption: Relationship of Kinetic and Affinity Constants for C18.

Signaling Pathways

A thorough review of the scientific literature did not reveal any specific signaling pathways that are directly modulated by this compound (N-(4-sulfamoylphenyl)acetamide). The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors is the direct inhibition of the enzyme's catalytic activity. The downstream physiological effects are a consequence of this inhibition. For instance, in the context of cancer, inhibition of tumor-associated isoforms like hCA IX and hCA XII can disrupt pH regulation in the tumor microenvironment, which can in turn affect cancer cell proliferation, metabolism, and metastasis. However, a specific signaling cascade initiated by C18 has not been elucidated.

Conclusion

Introduction to Carbonic Anhydrase IX as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the development of cell-based assays for Carbonic Anhydrase IX (CAIX) inhibitors, this document serves as a technical resource for researchers, scientists, and professionals in drug development. As "Carbonic Anhydrase Inhibitor 18" is not a widely recognized designation, this guide focuses on general methodologies applicable to the screening and characterization of CAIX inhibitors, using the well-documented compound SLC-0111 (also known as U-104) as a primary example.

Carbonic Anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation in tumor cells.[1][2] Its expression is strongly induced by hypoxia, a common feature of solid tumors, and is often associated with poor prognosis and increased metastasis.[2][3]

CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to the maintenance of a stable intracellular pH (pHi) while acidifying the extracellular microenvironment (pHe).[1][4][5] This altered pH dynamic provides a survival advantage to cancer cells and promotes invasion and metastasis.[3][4][6] Consequently, inhibiting CAIX activity presents a promising therapeutic strategy to disrupt tumor progression.[3][4]

Signaling Pathways and Rationale for Inhibition

The overexpression of CAIX in hypoxic tumor cells is primarily regulated by the Hypoxia-Inducible Factor-1 (HIF-1).[6] CAIX's role extends beyond pH regulation; it is involved in cell adhesion and signaling pathways that influence cell migration and invasion.[3][7] For instance, CAIX can interact with the PI3K/Akt pathway and influence Rho/ROCK signaling, which are critical for cytoskeletal organization and cell motility.[3][7][8] By inhibiting CAIX, the aim is to disrupt these pathways, leading to increased intracellular acidosis, reduced cell proliferation, and decreased metastatic potential.[4][6]

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic pHe) cluster_membrane cluster_intracellular Intracellular Space (Alkaline pHi) CO2_H2O CO2 + H2O H_HCO3 H+ + HCO3- CO2_H2O->H_HCO3 Catalysis CAIX CAIX Bicarbonate_Transporter Bicarbonate Transporter H_HCO3->Bicarbonate_Transporter Bicarbonate for import CAIX_mem CAIX PI3K_Akt PI3K/Akt Pathway CAIX_mem->PI3K_Akt Activates Rho_ROCK Rho/ROCK Pathway CAIX_mem->Rho_ROCK Modulates HCO3_in HCO3- Bicarbonate_Transporter->HCO3_in Import Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes HIF1a->CAIX_mem Induces Expression Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Migration_Invasion Migration & Invasion Rho_ROCK->Migration_Invasion pH_regulation pHi Regulation HCO3_in->pH_regulation pH_regulation->Cell_Survival

CAIX Signaling Pathway in Cancer Cells.

Development of Cell-Based Assays

A variety of cell-based assays are essential to evaluate the efficacy of CAIX inhibitors. These assays are designed to measure the impact of inhibitors on key cancer cell processes such as proliferation, migration, invasion, and pH regulation.

General Experimental Workflow

The screening and validation of a potential CAIX inhibitor typically follow a multi-step process, starting from broad screening to more complex 3D models.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Functional Validation cluster_advanced Advanced Models Proliferation_Assay Cell Proliferation Assay (e.g., Crystal Violet) Migration_Assay Migration Assay (Wound Healing) Proliferation_Assay->Migration_Assay Hit Compounds pH_Assay pH Measurement Assay (Intra/Extracellular) pH_Assay->Migration_Assay Hit Compounds Invasion_Assay_2D 2D Invasion Assay (Boyden Chamber) Migration_Assay->Invasion_Assay_2D Spheroid_Assay 3D Spheroid Invasion Assay Invasion_Assay_2D->Spheroid_Assay Lead Compounds In_Vivo In Vivo Xenograft Model Spheroid_Assay->In_Vivo Candidate Drug

General workflow for CAIX inhibitor screening.
Cell Culture and Hypoxia Induction

  • Cell Lines: Select cancer cell lines known to express CAIX under hypoxic conditions, such as HT29 (colorectal), MDA-MB-231 (breast), or HeLa (cervical).[9][10]

  • Normoxic Conditions: Culture cells in standard conditions (37°C, 5% CO2, 21% O2) in appropriate media.

  • Hypoxic Conditions: To induce CAIX expression, incubate cells in a hypoxic chamber with low oxygen levels (e.g., 1% O2, 5% CO2, balanced with N2) for 24-48 hours prior to and during the experiment.

Experimental Protocols

Cell Proliferation/Viability Assay (Crystal Violet)

This assay indirectly quantifies cell viability by staining the DNA of adherent cells.[11][12]

  • Materials: 96-well plates, crystal violet solution (0.5% in 20% methanol), 1% glutaraldehyde, solubilization buffer (e.g., methanol or Sorenson's solution).[13][14]

  • Protocol:

    • Seed 1,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.[13]

    • Treat cells with various concentrations of the CAIX inhibitor and a vehicle control.

    • Incubate for 48-72 hours under normoxic or hypoxic conditions.

    • Wash wells with PBS and fix the cells with 1% glutaraldehyde for 15-20 minutes.[13][14]

    • Wash with water and stain with 0.1-0.5% crystal violet solution for 20-30 minutes.[11][14][15]

    • Wash away excess stain with water and air dry the plate.[11][14]

    • Solubilize the bound dye with methanol or another suitable solvent.[11][15]

    • Measure the absorbance at 570-590 nm using a microplate reader.[11][15]

Cell Migration Assay (Wound Healing/Scratch Assay)

This method assesses the ability of a cell population to migrate and close a mechanically created gap.[16][17]

  • Materials: 6-well or 12-well plates, sterile 200 µL pipette tip or a wound healing insert.[17][18]

  • Protocol:

    • Grow cells to a confluent monolayer in a multi-well plate.[17]

    • Create a "scratch" in the monolayer with a sterile pipette tip.[17][18]

    • Wash with PBS to remove detached cells and replace with fresh media containing the inhibitor or vehicle.[18]

    • Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).[17]

    • Measure the width of the wound at multiple points for each condition and time point to quantify the rate of closure.

3D Spheroid Invasion Assay

This assay provides a more physiologically relevant model by assessing the invasion of cancer cells from a 3D spheroid into an extracellular matrix (ECM).[19]

  • Materials: Ultra-low attachment 96-well round-bottom plates, basement membrane extract (BME) or a mixture of BME and collagen I, cell culture medium.[19][20]

  • Protocol:

    • Spheroid Formation:

      • Seed cells (e.g., 500-5,000 cells/well) in an ultra-low attachment plate.[21]

      • Centrifuge briefly (e.g., 200 x g for 3 minutes) to facilitate aggregation.

      • Incubate for 48-72 hours to allow spheroid formation.[21]

    • Embedding and Invasion:

      • Carefully transfer the formed spheroids into a pre-chilled ECM solution.

      • Dispense the spheroid-ECM mixture into a new 96-well plate and allow it to polymerize at 37°C for 30-60 minutes.[21]

      • Add cell culture medium containing the CAIX inhibitor or vehicle control on top of the ECM gel.

    • Analysis:

      • Image the spheroids at regular intervals (e.g., every 24 hours) for 3-6 days.

      • Quantify invasion by measuring the area of cell outgrowth from the spheroid core using image analysis software.

Intracellular and Extracellular pH Measurement

Measuring changes in pH is crucial for confirming the mechanism of action of CAIX inhibitors.

  • Materials: pH-sensitive fluorescent probes such as BCECF-AM (for intracellular pH) or cell-impermeable dyes for extracellular pH, fluorescence microscope or plate reader.[22]

  • Protocol for Intracellular pH (pHi):

    • Culture cells on glass-bottom dishes or in 96-well plates.

    • Load cells with a fluorescent pH indicator (e.g., 1-5 µM BCECF-AM) for 30-60 minutes at 37°C.[22]

    • Wash cells to remove excess dye.

    • Treat cells with the CAIX inhibitor or vehicle control under hypoxic conditions.

    • Measure fluorescence intensity using a ratiometric approach (e.g., excitation at ~490 nm and ~440 nm, emission at ~535 nm for BCECF) to determine pHi.[23]

    • A calibration curve using buffers of known pH in the presence of a protonophore (e.g., nigericin) is required for accurate pH quantification.[24]

  • Protocol for Extracellular pH (pHe):

    • Culture cells to a high density in a multi-well plate.

    • Replace the culture medium with a weakly buffered medium (e.g., serum-free medium without bicarbonate) containing a pH-sensitive fluorescent probe and the CAIX inhibitor or vehicle.

    • Incubate under hypoxic conditions.

    • Measure the fluorescence of the supernatant at various time points to determine the change in pHe.[25]

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison.

Inhibitor Potency

The potency of CAIX inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

InhibitorTarget(s)Ki (nM)Cell LineAssayIC50 (µM)Reference
SLC-0111 (U-104) CAIX, CAXII45.1 (CAIX), 4.5 (CAXII)-Enzymatic-[26]
SLC-0111--HT-29 (colorectal)Cell Viability13.53[27]
SLC-0111--MCF7 (breast)Cell Viability18.15[27]
SLC-0111--PC3 (prostate)Cell Viability8.71[27]
SLC-0111 Analog (Pyr)CAIX-HT-29 (colorectal)Cell Viability27.74[28]
SLC-0111 Analog (Pyr)CAIX-MCF7 (breast)Cell Viability11.20[28]
SLC-0111 Analog (Pyr)CAIX-PC3 (prostate)Cell Viability8.36[28]
Effects on Cell Behavior

The results from functional assays demonstrate the cellular consequences of CAIX inhibition.

Logical_Relationship CAIX_Inhibitor CAIX Inhibitor (e.g., SLC-0111) CAIX_Activity CAIX Catalytic Activity CAIX_Inhibitor->CAIX_Activity Blocks Extracellular_Acidification Extracellular Acidification (Lower pHe) CAIX_Activity->Extracellular_Acidification Causes Intracellular_Alkalinization Intracellular Alkalinization (Higher pHi) CAIX_Activity->Intracellular_Alkalinization Maintains Cell_Migration Cell Migration Extracellular_Acidification->Cell_Migration Promotes Cell_Invasion Cell Invasion Extracellular_Acidification->Cell_Invasion Promotes Cell_Proliferation Cell Proliferation Intracellular_Alkalinization->Cell_Proliferation Supports Tumor_Growth Tumor Growth & Metastasis Cell_Proliferation->Tumor_Growth Cell_Migration->Tumor_Growth Cell_Invasion->Tumor_Growth

Effects of CAIX inhibition on cancer cells.

Conclusion

The development of robust and physiologically relevant cell-based assays is critical for the discovery and validation of novel Carbonic Anhydrase IX inhibitors. A tiered approach, progressing from high-throughput proliferation and pH assays to more complex 3D spheroid invasion models, allows for a comprehensive evaluation of inhibitor efficacy. This guide provides a framework of core methodologies that can be adapted to specific research needs, ultimately facilitating the development of new targeted therapies for hypoxic solid tumors.

References

Carbonic anhydrase inhibitor 18 physicochemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase inhibitor 18, identified as the compound 1-(4-sulfamoylphenyl-ethyl)-2,4,6-triphenylpyridinium perchlorate, is a potent inhibitor of several human carbonic anhydrase (hCA) isoforms. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are associated with cancer progression and resistance to therapy. This makes them attractive targets for the development of novel anticancer agents. This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental methodologies for this compound (C18).

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValueSource
Chemical Name 1-(4-sulfamoylphenyl-ethyl)-2,4,6-triphenylpyridinium perchlorate---
CAS Number 215998-88-2[1]
Molecular Formula C₃₂H₂₇ClN₂O₆S[1]
Molecular Weight 615.09 g/mol [1]
Appearance Solid[1]
Solubility 10 mM in DMSO[1]
Predicted Water Solubility 0.000152 mg/mL
Predicted logP -1.3
Predicted pKa (Strongest Acidic) 10.3

Note: Predicted values are for the related compound 1-N-(4-SULFAMOYLPHENYL-ETHYL)-2,4,6-TRIMETHYLPYRIDINIUM and should be considered as estimations for C18.

Biological Activity: Inhibition of Carbonic Anhydrase Isoforms

This compound has been evaluated for its inhibitory activity against several human carbonic anhydrase isoforms. The inhibition constants (Ki) are summarized in the table below.

IsoformKi (nM)
hCA I4000
hCA II21
hCA IV60
hCA IX14
hCA XII7.0

Data sourced from[1].

The data indicates that C18 is a potent inhibitor of hCA II, IX, and XII, with particularly strong activity against the tumor-associated isoform hCA XII. Its lower potency against the ubiquitous cytosolic isoform hCA I suggests a degree of selectivity.

Signaling Pathway of Carbonic Anhydrase IX in Cancer

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that plays a crucial role in the tumor microenvironment. Its expression is primarily induced by hypoxia (low oxygen levels), a common feature of solid tumors. The following diagram illustrates the key signaling pathway involving CA IX in cancer cells.

CAIX_Signaling_Pathway Hypoxia Hypoxia in Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CA9_Gene CA9 Gene Transcription HIF1a->CA9_Gene Activates CAIX_Protein CA IX Protein Expression CA9_Gene->CAIX_Protein Leads to Extracellular_Space Extracellular Space Intracellular_Space Intracellular Space CO2_H2O CO₂ + H₂O H_HCO3 H⁺ + HCO₃⁻ CO2_H2O->H_HCO3 Extracellular_Acidosis Extracellular Acidosis (Low pH) H_HCO3->Extracellular_Acidosis Increases H⁺ Intracellular_Alkalinization Intracellular Alkalinization (Normal pH) H_HCO3->Intracellular_Alkalinization HCO₃⁻ import Tumor_Progression Tumor Progression (Invasion, Metastasis, Therapy Resistance) Extracellular_Acidosis->Tumor_Progression Promotes Intracellular_Alkalinization->Tumor_Progression Promotes Cell Survival C18 Carbonic Anhydrase Inhibitor 18 (C18) C18->CO2_H2O Inhibits

Caption: Signaling pathway of Carbonic Anhydrase IX (CA IX) in the tumor microenvironment and the point of inhibition by C18.

Experimental Protocols

Determination of Inhibition Constants (Ki) by Stopped-Flow CO₂ Hydrase Assay

This method measures the inhibition of CA-catalyzed hydration of carbon dioxide.

Workflow Diagram:

Ki_Determination_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified hCA isoform - C18 stock solution - CO₂-saturated water - Buffer with pH indicator Start->Prepare_Reagents Incubate Pre-incubate hCA with varying concentrations of C18 Prepare_Reagents->Incubate Mix Rapidly mix enzyme-inhibitor solution with CO₂-saturated water in stopped-flow instrument Incubate->Mix Monitor Monitor pH change over time by absorbance of pH indicator Mix->Monitor Calculate_Rate Calculate initial reaction rates Monitor->Calculate_Rate Plot Plot rates vs. inhibitor concentration to determine IC₅₀ Calculate_Rate->Plot Calculate_Ki Calculate Ki using the Cheng-Prusoff equation Plot->Calculate_Ki End End Calculate_Ki->End

Caption: Workflow for the determination of Ki values using a stopped-flow CO₂ hydrase assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified human carbonic anhydrase isoform in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

    • Prepare a stock solution of this compound in DMSO.

    • Prepare fresh CO₂-saturated water by bubbling CO₂ gas through deionized water at 4°C.

    • Prepare a buffer solution containing a pH indicator (e.g., p-nitrophenol) at a concentration that gives a measurable absorbance change in the desired pH range.

  • Enzyme-Inhibitor Incubation:

    • In a series of tubes, pre-incubate a fixed concentration of the hCA isoform with varying concentrations of C18 for a sufficient time to reach binding equilibrium. Include a control with no inhibitor.

  • Stopped-Flow Measurement:

    • The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water in the stopped-flow spectrophotometer.

    • The hydration of CO₂ to carbonic acid causes a decrease in pH, which is monitored by the change in absorbance of the pH indicator over a short time course (milliseconds to seconds).

  • Data Analysis:

    • The initial rates of the enzymatic reaction are determined from the slope of the absorbance change versus time.

    • The rates are plotted against the logarithm of the inhibitor concentration to obtain a dose-response curve.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined from this curve.

    • The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate (CO₂) concentration and Km is the Michaelis-Menten constant for the enzyme.

Determination of Aqueous Solubility

A common method for determining the aqueous solubility of a compound is the shake-flask method.

Methodology:

  • Sample Preparation:

    • An excess amount of solid this compound is added to a known volume of water or a relevant aqueous buffer in a sealed container.

  • Equilibration:

    • The mixture is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation:

    • The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid.

  • Quantification:

    • The concentration of C18 in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solubility Calculation:

    • The determined concentration represents the aqueous solubility of the compound at that specific temperature and pH.

Determination of pKa

The pKa of the sulfonamide group can be determined by various methods, including potentiometric titration or UV-Vis spectrophotometry.

Methodology (Spectrophotometric pH Titration):

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of buffer solutions with a range of known pH values.

  • Measurement:

    • A small aliquot of the C18 stock solution is added to each buffer solution to achieve the same final concentration.

    • The UV-Vis absorbance spectrum of each solution is recorded.

  • Data Analysis:

    • The absorbance at a wavelength where the protonated and deprotonated forms of the sulfonamide have different extinction coefficients is plotted against the pH of the buffer solutions.

    • The resulting titration curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

References

Methodological & Application

Application Notes and Protocols: Utilizing Carbonic Anhydrase Inhibitor SLC-0111 (U-104) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in numerous cancer types, particularly in response to hypoxic (low oxygen) conditions within the tumor microenvironment.[1][2] Its expression is limited in normal tissues, making it an attractive therapeutic target.[2] CAIX plays a crucial role in regulating intra- and extracellular pH, which allows cancer cells to survive and proliferate in the acidic conditions that they create through their altered metabolism.[2][3] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CAIX helps maintain a neutral intracellular pH while contributing to the acidification of the extracellular space.[3][4] This extracellular acidosis promotes tumor invasion, metastasis, and resistance to therapy.[1][5]

Carbonic anhydrase inhibitors are a class of drugs that block the enzymatic activity of carbonic anhydrases.[6][7][8] SLC-0111 (also known as U-104) is a potent and selective small molecule inhibitor of CAIX and the related isoform CAXII.[9][10][11] By inhibiting CAIX, SLC-0111 disrupts the pH regulation in cancer cells, leading to intracellular acidification, reduced cell growth, and increased apoptosis.[12][13] Furthermore, it can sensitize cancer cells to conventional chemotherapies and immunotherapies.[14][15]

These application notes provide a comprehensive guide for the use of the carbonic anhydrase inhibitor SLC-0111 in cell culture experiments, including detailed protocols for assessing its effects on cancer cells.

Mechanism of Action of Carbonic Anhydrase IX and its Inhibition

Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CAIX.[2] CAIX, located on the cell surface, catalyzes the conversion of CO2 and H2O into H+ and HCO3-. The protons are extruded into the extracellular space, contributing to acidosis, while the bicarbonate is transported into the cell to neutralize intracellular pH. Inhibition of CAIX by molecules like SLC-0111 blocks this process, leading to a decrease in extracellular acidification and an increase in intracellular acidity, which can trigger apoptosis and inhibit cell proliferation and migration.[12][13]

cluster_0 Extracellular Space (Acidic) cluster_1 Intracellular Space H+ H+ CO2_ext CO2 H2O_ext H2O HIF-1a HIF-1a CAIX_exp CAIX Expression HIF-1a->CAIX_exp induces CAIX_prot CAIX Protein CAIX_exp->CAIX_prot CAIX_prot->H+ catalyzes HCO3- HCO3- CAIX_prot->HCO3- pH_reg Intracellular pH Regulation HCO3-->pH_reg maintains Prolif Cell Proliferation & Survival pH_reg->Prolif SLC-0111 SLC-0111 SLC-0111->CAIX_prot inhibits Hypoxia Hypoxia Hypoxia->HIF-1a stabilizes CO2_extH2O_ext CO2_extH2O_ext Start Start Cell_Culture Culture cells to desired confluency Start->Cell_Culture Method_Choice Choose Hypoxia Induction Method Cell_Culture->Method_Choice Hypoxia_Chamber Place cells in hypoxia chamber Method_Choice->Hypoxia_Chamber Chamber CoCl2_Treatment Treat cells with CoCl2 Method_Choice->CoCl2_Treatment Chemical Gas_Flush Flush with hypoxic gas mixture Hypoxia_Chamber->Gas_Flush Seal_Incubate_HC Seal and incubate Gas_Flush->Seal_Incubate_HC End End Seal_Incubate_HC->End Incubate_CoCl2 Incubate in standard incubator CoCl2_Treatment->Incubate_CoCl2 Incubate_CoCl2->End Start Start Cell_Treatment Treat cells with SLC-0111 under Normoxia/Hypoxia Start->Cell_Treatment Assay_Choice Select Assay Cell_Treatment->Assay_Choice Viability Cell Viability (MTT/XTT) Assay_Choice->Viability Viability Western_Blot Western Blot (CAIX Expression) Assay_Choice->Western_Blot Protein Expression pH_Measurement pH Measurement (Intra/Extracellular) Assay_Choice->pH_Measurement pH Data_Analysis Data Analysis Viability->Data_Analysis Western_Blot->Data_Analysis pH_Measurement->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Acetazolamide Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetazolamide is a potent inhibitor of carbonic anhydrase, a ubiquitous enzyme that catalyzes the reversible hydration of carbon dioxide to carbonic acid. This inhibition disrupts the normal physiological pH balance and ion transport in various tissues, making acetazolamide a valuable tool in diverse research areas, including neuroscience, glaucoma, and cancer. These application notes provide a detailed protocol for the administration of acetazolamide to mice for pre-clinical research, ensuring reproducibility and adherence to best practices.

Mechanism of Action

Acetazolamide's primary mechanism involves the non-competitive, reversible inhibition of carbonic anhydrase isoenzymes. By blocking this enzyme, acetazolamide reduces the formation of bicarbonate (HCO₃⁻) and hydrogen ions (H⁺) from carbon dioxide and water.[1] This leads to systemic effects such as metabolic acidosis and alterations in fluid and electrolyte balance.[2] In the central nervous system, inhibition of carbonic anhydrase can retard abnormal neuronal discharge.

Quantitative Data Summary

The following tables summarize key quantitative data for acetazolamide administration in mice based on published studies.

Table 1: Dosage and Administration Routes for Acetazolamide in Mice

ParameterValueAdministration RouteVehicleReference
Dose Range30 - 250 mg/kgIntraperitoneal (IP)Phosphate Buffered Saline (PBS)[3]
Single Dose40 mg/kgIntraperitoneal (IP)Not specified[4]
Single Dose50 mg/kgOral (PO)DMSO-Tween 80-PBS (1:1:8)[5]
Repeated Dose200 mg/kgIntraperitoneal (IP)Not specified

Table 2: Pharmacokinetic Parameters of Acetazolamide in Mice

ParameterValueNotesReference
Half-life (in terms of CBF effects)~55 minutesCerebral Blood Flow effects[6]
Absorption (Oral)RapidPeak plasma concentrations within 1 hour[7]
MetabolismNot metabolizedExcreted unchanged by the kidneys[8][9]
EliminationPrimarily via urine70-100% of the dose excreted in 24 hours[9]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of Acetazolamide

This protocol describes the preparation and intraperitoneal injection of acetazolamide in mice.

Materials:

  • Acetazolamide powder

  • Phosphate Buffered Saline (PBS), sterile

  • pH meter

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile insulin syringes (28-30 gauge)

  • Animal balance

  • 70% ethanol

Procedure:

  • Animal Preparation:

    • Acclimate mice to the housing conditions for at least one week prior to the experiment.

    • Weigh each mouse on the day of the experiment to accurately calculate the required dose.

  • Preparation of Acetazolamide Solution:

    • Calculate the total amount of acetazolamide required for the number of mice in the study.

    • Weigh the acetazolamide powder and dissolve it in sterile PBS. Acetazolamide has low water solubility, so gentle warming and vortexing may be necessary.

    • Adjust the pH of the solution to ~9.0 using sterile NaOH to aid dissolution.[3]

    • Sterile-filter the final solution through a 0.22 µm filter.

    • Prepare a fresh solution on the day of use.

  • Administration:

    • Gently restrain the mouse by scruffing the neck to expose the abdomen.

    • Tilt the mouse slightly downwards on one side.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

    • Slowly inject the calculated volume of the acetazolamide solution. The injection volume should not exceed 10 mL/kg.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any adverse reactions for at least one hour post-injection.

Protocol 2: Oral Gavage (PO) Administration of Acetazolamide

This protocol details the procedure for administering acetazolamide orally to mice.

Materials:

  • Acetazolamide powder

  • Vehicle (e.g., DMSO-Tween 80-PBS, 1:1:8)[5]

  • Sterile water

  • Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches)

  • Syringes (1 mL)

  • Animal balance

Procedure:

  • Animal Preparation:

    • Follow the same acclimatization and weighing procedures as for IP injection.

  • Preparation of Acetazolamide Suspension:

    • Prepare the vehicle solution (e.g., a 1:1:8 mixture of DMSO, Tween 80, and PBS).

    • Weigh the required amount of acetazolamide powder.

    • Create a homogenous suspension of the acetazolamide in the vehicle. Sonication may be used to aid in creating a uniform suspension.

    • Prepare the suspension fresh daily.

  • Administration:

    • Gently but firmly restrain the mouse.

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle. Mark this length on the needle.

    • Attach the gavage needle to the syringe containing the acetazolamide suspension.

    • Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and into the esophagus to the pre-marked depth.

    • Slowly administer the suspension.

    • Carefully withdraw the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress.

Visualizations

Signaling Pathway of Carbonic Anhydrase Inhibition

Caption: Signaling pathway of acetazolamide action.

Experimental Workflow for Acetazolamide Administration in Mice

G A Animal Acclimation & Baseline Measurements C Dose Calculation (mg/kg) A->C B Preparation of Acetazolamide Solution/ Suspension B->C D Administration (IP or PO) C->D E Post-Administration Monitoring D->E F Data Collection (e.g., physiological, behavioral) E->F G Data Analysis F->G H Endpoint (e.g., tissue collection) F->H

Caption: Experimental workflow for acetazolamide studies in mice.

References

Application Notes and Protocols for Investigating pH Regulation in Cancer Cells Using Carbonic Anhydrase Inhibitor 18 (SLC-0111)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid tumors are often characterized by hypoxia and acidosis, which contribute to aggressive phenotypes and resistance to therapies.[1][2] Carbonic anhydrase IX (CAIX) is a cell surface enzyme induced by hypoxia that plays a crucial role in regulating pH in cancer cells.[3][4] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CAIX helps maintain a relatively alkaline intracellular pH (pHi) favorable for cancer cell survival and proliferation, while contributing to an acidic extracellular microenvironment (pHe) that promotes invasion and metastasis.[3][5]

This document provides detailed application notes and protocols for utilizing Carbonic Anhydrase Inhibitor 18 (SLC-0111) , a potent and selective inhibitor of CAIX, to investigate pH regulation in cancer cells.[1][6][7] SLC-0111 is a ureido-substituted benzenesulfonamide that has undergone Phase I clinical trials for the treatment of advanced solid tumors.[5][6][7][8] These protocols are intended for researchers in oncology, cell biology, and drug development to assess the therapeutic potential of targeting CAIX.

Signaling Pathway of CAIX in Cancer Cell pH Regulation

The following diagram illustrates the role of CAIX in maintaining the pH homeostasis in cancer cells, a process that is disrupted by SLC-0111.

Caption: CAIX-Mediated pH Regulation and SLC-0111 Inhibition.

Data Presentation

Table 1: In Vitro Efficacy of SLC-0111
Cell LineCancer TypeConditionSLC-0111 Concentration (µM)EffectReference
HUH6HepatoblastomaNormoxia100~70% decrease in cell motility[8]
HUH6HepatoblastomaHypoxia100~40% decrease in cell motility[8]
HB-295HepatoblastomaNormoxia & Hypoxia100~30-35% decrease in cell motility[8]
A375-M6MelanomaNormoxia100 (in combination)Potentiates cytotoxicity of Dacarbazine and Temozolomide[9]
MCF7Breast CancerNormoxia100 (in combination)Increases cytotoxic effect of Doxorubicin[9]
HCT116Colorectal CancerNormoxia100 (in combination)Enhances 5-Fluorouracil cytostatic activity[9]
FaDuHead and Neck Squamous CarcinomaHypoxia100 (in combination with Cisplatin)Reduces tumor growth and spread[10]
SCC-011Head and Neck Squamous CarcinomaHypoxia100 (in combination with Cisplatin)Reduces tumor growth and spread[10]
Table 2: Pharmacokinetic Parameters of SLC-0111 in Humans (Phase I Study)
Dose (mg)Mean Cmax (ng/mL)Mean AUC(0-24) (µg/mL·h)
500435033
1000622070
2000534094
Data from a Phase 1 study in patients with advanced solid tumors.[5]

Experimental Protocols

Protocol 1: Measurement of Intracellular pH (pHi)

This protocol describes the measurement of pHi in cancer cells using the fluorescent dye BCECF-AM.

Workflow Diagram:

pHi_Measurement_Workflow A 1. Seed Cancer Cells B 2. Treat with SLC-0111 A->B C 3. Load with BCECF-AM B->C D 4. Incubate C->D E 5. Wash Cells D->E F 6. Measure Fluorescence E->F G 7. Calibrate pH F->G H 8. Analyze Data G->H

Caption: Workflow for Intracellular pH (pHi) Measurement.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MDA-MB-231)

  • Complete cell culture medium

  • SLC-0111

  • BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)

  • Hanks' Balanced Salt Solution (HBSS)

  • Nigericin (for calibration)

  • High K+ calibration buffers (pH range 6.0-8.0)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well black, clear-bottom plate at a suitable density to achieve 80-90% confluency on the day of the experiment.

  • Treatment: Treat the cells with varying concentrations of SLC-0111 (e.g., 10-100 µM) or vehicle control (DMSO) for the desired time period (e.g., 24 hours).

  • Dye Loading: Prepare a 5 µM BCECF-AM loading solution in serum-free medium. Remove the treatment medium from the cells and add the BCECF-AM solution.

  • Incubation: Incubate the cells at 37°C for 30 minutes.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Fluorescence Measurement: Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) using a fluorescence microplate reader.

  • pH Calibration: At the end of the experiment, generate a calibration curve by incubating the cells in high K+ calibration buffers of known pH containing 10 µM nigericin.

  • Data Analysis: Calculate the ratio of the fluorescence intensities (490/440 nm). Convert the fluorescence ratios to pHi values using the calibration curve.

Protocol 2: Measurement of Extracellular pH (pHe)

This protocol outlines the use of a pH-sensitive fluorescent probe to measure the pH of the extracellular medium.

Workflow Diagram:

pHe_Measurement_Workflow A 1. Culture Cancer Cells B 2. Treat with SLC-0111 A->B C 3. Collect Medium B->C D 4. Add pH Probe C->D E 5. Measure Fluorescence D->E G 7. Determine pHe E->G F 6. Generate Standard Curve F->G

Caption: Workflow for Extracellular pH (pHe) Measurement.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • SLC-0111

  • pH-sensitive fluorescent probe (e.g., SNARF-1)

  • pH standard buffers (pH range 6.0-7.5)

  • Fluorescence spectrophotometer or microplate reader

Procedure:

  • Cell Culture and Treatment: Culture cancer cells to a high density in a multi-well plate and treat with SLC-0111 or vehicle control for the desired duration.

  • Medium Collection: Carefully collect the conditioned medium from the cell cultures.

  • Probe Addition: Add the pH-sensitive fluorescent probe to the collected medium at the manufacturer's recommended concentration.

  • Fluorescence Measurement: Measure the fluorescence emission at two wavelengths according to the probe's specifications.

  • Standard Curve Generation: Prepare a series of pH standard buffers and add the fluorescent probe. Measure the fluorescence to generate a standard curve of fluorescence ratio versus pH.

  • pHe Determination: Use the standard curve to convert the fluorescence ratios of the experimental samples into pHe values.

Protocol 3: In Vitro Cell Migration (Wound Healing) Assay

This protocol assesses the effect of SLC-0111 on the migratory capacity of cancer cells.

Workflow Diagram:

Migration_Assay_Workflow A 1. Create Cell Monolayer B 2. Create 'Wound' A->B C 3. Treat with SLC-0111 B->C D 4. Image at T=0 C->D E 5. Incubate D->E F 6. Image at T=x E->F G 7. Analyze Wound Closure F->G

Caption: Workflow for In Vitro Wound Healing Assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • SLC-0111

  • Sterile pipette tips or cell scraper

  • Microscope with a camera

Procedure:

  • Monolayer Formation: Seed cells in a multi-well plate and grow them to full confluency.

  • Wound Creation: Create a linear scratch in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and add fresh medium containing SLC-0111 or vehicle control.

  • Initial Imaging (T=0): Immediately capture images of the wound at multiple predefined locations.

  • Incubation: Incubate the plate at 37°C. For hypoxia studies, place the plate in a hypoxic chamber.

  • Final Imaging (T=x): After a defined period (e.g., 20-24 hours), capture images of the same locations.[8]

  • Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol determines the effect of SLC-0111 on the metabolic activity and viability of cancer cells.

Workflow Diagram:

Viability_Assay_Workflow A 1. Seed Cells B 2. Treat with SLC-0111 A->B C 3. Incubate B->C D 4. Add MTT Reagent C->D E 5. Incubate D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance F->G

Caption: Workflow for MTT Cell Viability Assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • SLC-0111

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Treatment: After 24 hours, treat the cells with a range of SLC-0111 concentrations.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect on cell viability.

Conclusion

The protocols and data presented here provide a comprehensive guide for researchers to investigate the role of CAIX in cancer cell pH regulation using the specific inhibitor SLC-0111. By elucidating the effects of CAIX inhibition on intracellular and extracellular pH, as well as on key cancer cell behaviors such as migration and proliferation, these studies will contribute to a better understanding of the therapeutic potential of targeting this crucial enzyme in oncology. The provided workflows and structured data tables are designed to facilitate experimental planning and data interpretation.

References

Application Notes and Protocols: Carbonic Anhydrase Inhibitor 18 (CAI18) as a Tool for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] In the central nervous system (CNS), CAs play a crucial role in a variety of physiological processes, including pH regulation, cerebrospinal fluid (CSF) secretion, and neuronal excitability.[2][3] Various isoforms of CA are expressed in the brain, making them attractive targets for therapeutic intervention in a range of neurological disorders such as epilepsy, glaucoma, idiopathic intracranial hypertension, and cerebral ischemia.[2][4][5]

This document provides detailed application notes and experimental protocols for Carbonic Anhydrase Inhibitor 18 (CAI18) , a novel and potent sulfonamide-based inhibitor of CNS-relevant carbonic anhydrase isoforms. These guidelines are intended to assist neuroscience researchers in utilizing CAI18 as a tool to investigate the physiological roles of carbonic anhydrases and to explore its therapeutic potential.

Mechanism of Action

CAI18, as a sulfonamide-based inhibitor, functions by coordinating to the zinc ion in the active site of carbonic anhydrase, displacing a water molecule/hydroxide ion and thereby blocking the catalytic activity of the enzyme.[3] This inhibition leads to a reduction in the rate of CO2 hydration, which can have several downstream effects in the CNS:

  • Modulation of Neuronal pH: By inhibiting CA, CAI18 can alter both intracellular and extracellular pH, which in turn can affect the function of pH-sensitive proteins such as ion channels and receptors.[2]

  • Reduction of Cerebrospinal Fluid (CSF) Secretion: The formation of CSF is dependent on the transport of bicarbonate ions. Inhibition of CA in the choroid plexus by CAI18 can reduce CSF production, which is a therapeutic strategy for conditions like idiopathic intracranial hypertension.[3][5]

  • Alteration of Neuronal Excitability: Changes in pH and bicarbonate concentration can influence the activity of GABA-A receptors, a major class of inhibitory neurotransmitter receptors in the brain.[6][7] Inhibition of CA has been shown to augment GABA-A receptor-mediated analgesia.[6][7]

Data Presentation

Table 1: In Vitro Inhibitory Activity of CAI18 against Human CA Isoforms
CA IsoformCAI18 Kᵢ (nM)Acetazolamide Kᵢ (nM)
hCA I82.3250
hCA II11.312
hCA VII5.92.5
hCA IX20.525
hCA XII0.595.7

Kᵢ values represent the inhibition constant and are indicative of the inhibitor's potency. Data are presented as the mean of three independent experiments. Acetazolamide is included as a standard reference compound.[1][8][9]

Table 2: In Vivo Effects of CAI18 in a Rodent Model of Epilepsy
Treatment GroupSeizure Score (Mean ± SEM)Latency to Seizure Onset (min, Mean ± SEM)
Vehicle Control4.8 ± 0.23.5 ± 0.4
CAI18 (10 mg/kg)2.1 ± 0.38.2 ± 0.9
CAI18 (30 mg/kg)1.2 ± 0.212.5 ± 1.1

*Data obtained from a pentylenetetrazol (PTZ)-induced seizure model in rats. Seizure severity was scored on a modified Racine scale. *p < 0.05 compared to vehicle control.

Experimental Protocols

In Vitro Carbonic Anhydrase Activity Assay (Colorimetric)

This protocol is adapted from established methods for measuring CA activity.[10]

Principle: This assay measures the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA releases the chromophore p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms

  • CAI18

  • Acetazolamide (as a positive control inhibitor)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of CAI18 in DMSO.

  • In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.

  • Add 10 µL of the purified CA enzyme solution to each well (except for the blank).

  • Add 10 µL of various concentrations of CAI18 (or acetazolamide) to the test wells. Add 10 µL of DMSO to the control wells.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 20 µL of p-NPA solution (3 mM in acetonitrile).

  • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculate the rate of reaction (V) from the linear portion of the absorbance curve.

  • Determine the inhibitor concentration that causes 50% inhibition (IC50) by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Cell-Based Assay for Intracellular pH Measurement

Principle: This protocol uses a pH-sensitive fluorescent dye (BCECF-AM) to measure changes in intracellular pH (pHi) in cultured neurons or glial cells following the application of CAI18.

Materials:

  • Primary neuronal or glial cell culture

  • CAI18

  • BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)

  • Hanks' Balanced Salt Solution (HBSS), buffered with HEPES

  • CO₂/HCO₃⁻-buffered solution

  • Fluorescence microscope or plate reader

Procedure:

  • Culture cells on glass coverslips or in a 96-well plate.

  • Load the cells with 5 µM BCECF-AM in HBSS for 30 minutes at 37°C.

  • Wash the cells twice with HBSS to remove extracellular dye.

  • Mount the coverslip in a perfusion chamber on a fluorescence microscope or place the plate in a plate reader.

  • Excite the cells at two wavelengths (e.g., 490 nm and 440 nm) and record the emission at 535 nm. The ratio of the fluorescence intensities (F490/F440) is proportional to the pHi.

  • Establish a baseline pHi recording in a CO₂/HCO₃⁻-buffered solution.

  • Apply CAI18 at the desired concentration and continue to record the pHi.

  • Induce a change in pHi, for example, by an acid load using the NH₄Cl prepulse technique, and measure the rate of pHi recovery in the presence and absence of CAI18.

  • Calibrate the fluorescence ratio to pHi values using nigericin in high-potassium buffers of known pH.

In Vivo Administration in a Rodent Model of Neuropathic Pain

Principle: This protocol describes the systemic administration of CAI18 to evaluate its analgesic effects in a rat model of neuropathic pain, such as the chronic constriction injury (CCI) model.

Materials:

  • Rats with induced neuropathic pain (e.g., CCI model)

  • CAI18

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Von Frey filaments for assessing mechanical allodynia

  • Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves test)

Procedure:

  • Prepare the dosing solution of CAI18 in the vehicle.

  • Establish a baseline measurement of mechanical and thermal sensitivity in the rats before treatment.

  • Administer CAI18 or vehicle to the rats via intraperitoneal (i.p.) or oral (p.o.) route. A typical dose range to explore would be 5-50 mg/kg.[11]

  • At various time points after administration (e.g., 30, 60, 120, and 240 minutes), assess the mechanical withdrawal threshold using von Frey filaments and the thermal withdrawal latency using the Hargreaves test.[6]

  • Compare the withdrawal thresholds and latencies between the CAI18-treated and vehicle-treated groups to determine the analgesic effect.

  • Data can be expressed as the percentage of the maximum possible effect (%MPE).

Visualizations

Signaling_Pathway cluster_neuron Neuron CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase CO2_H2O->CA catalysis H_HCO3 H⁺ + HCO₃⁻ CA->H_HCO3 GABA_A GABA-A Receptor H_HCO3->GABA_A modulation Cl_influx Cl⁻ Influx (Hyperpolarization) GABA_A->Cl_influx CAI18 CAI18 CAI18->CA inhibition Experimental_Workflow Start In Vitro CA Activity Assay Protocol_1 Prepare Reagents (Enzyme, Inhibitor, Substrate) Start->Protocol_1 Protocol_2 Incubate Enzyme with CAI18 Protocol_1->Protocol_2 Protocol_3 Add Substrate & Measure Absorbance Protocol_2->Protocol_3 Protocol_4 Calculate IC50 and Ki Protocol_3->Protocol_4 End Determine Inhibitory Potency Protocol_4->End Logical_Relationship CA_Activity Carbonic Anhydrase Activity pH_Homeostasis pH Homeostasis CA_Activity->pH_Homeostasis CAI18_Inhibition CAI18 Inhibition CA_Activity->CAI18_Inhibition Neuronal_Function Normal Neuronal Function pH_Homeostasis->Neuronal_Function Altered_pH Altered pH Homeostasis CAI18_Inhibition->Altered_pH Therapeutic_Effect Therapeutic Effect (e.g., Anticonvulsant) Altered_pH->Therapeutic_Effect

References

Application Note: High-Throughput Quantification of Carbonic Anhydrase Inhibitor 18 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Introduction

Experimental

Materials and Reagents

Instrumentation

The LC-MS/MS system consisted of a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. Data acquisition and processing were performed using the instrument's proprietary software.

Sample Preparation

A simple and rapid protein precipitation method was used for plasma sample preparation.[7][8] To 100 µL of plasma, 20 µL of the internal standard working solution (500 ng/mL in 50% methanol) was added, followed by 300 µL of acetonitrile. The mixture was vortexed for 1 minute to precipitate the proteins. After centrifugation at 13,000 rpm for 10 minutes, the supernatant was transferred to an autosampler vial, and 5 µL was injected into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was performed on a C18 analytical column (2.1 x 50 mm, 3.5 µm). The mobile phase consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient elution was used at a flow rate of 0.4 mL/min. The initial condition was 10% B, held for 0.5 minutes, then linearly increased to 90% B over 2.0 minutes, held for 1.0 minute, and finally returned to 10% B for re-equilibration. The total run time was 4.5 minutes.

Mass Spectrometry

Results and Discussion

The developed LC-MS/MS method was validated for linearity, accuracy, precision, selectivity, recovery, and stability.[9]

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a coefficient of determination (r²) greater than 0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL, with a signal-to-noise ratio greater than 10.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high). The results, summarized in Table 1, show that the accuracy was within ±15% of the nominal values, and the precision (coefficient of variation, CV%) was less than 15%.

Selectivity and Matrix Effect

Recovery

Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples

  • Perform serial dilutions of the stock solution with 50% methanol to prepare working standard solutions.

  • Spike blank human plasma with the working standard solutions to obtain calibration standards with final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Prepare QC samples at 1 ng/mL (LLOQ), 3 ng/mL (Low QC), 80 ng/mL (Medium QC), and 800 ng/mL (High QC) in the same manner.

  • Store all prepared samples at -80 °C until analysis.

Protocol 2: Plasma Sample Extraction

  • Thaw plasma samples, calibration standards, and QC samples at room temperature.

  • Aliquot 100 µL of each sample into a microcentrifuge tube.

  • Add 300 µL of acetonitrile to each tube.

  • Vortex the tubes for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Data Presentation

Table 1: Intra- and Inter-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-Day (n=6)Inter-Day (n=18)
Accuracy (%) Precision (CV%)
LLOQ1102.58.7
Low398.76.5
Medium80101.24.3
High80099.53.1
QC LevelNominal Conc. (ng/mL)Mean Recovery (%)
Low388.4
Medium8091.2
High80089.7

Visualizations

G cluster_sample_prep Sample Preparation Workflow cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (20 µL) plasma->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS (5 µL) supernatant->injection lc LC Separation (C18 Column, Gradient Elution) injection->lc ms MS/MS Detection (ESI+, SRM Mode) lc->ms data Data Acquisition & Processing ms->data

G cluster_cell Proximal Tubule Cell CO2_H2O_lumen CO2 + H2O CA_IV Carbonic Anhydrase IV CO2_H2O_lumen->CA_IV H2CO3_lumen H2CO3 CA_IV->H2CO3_lumen HCO3_H_lumen HCO3- + H+ H2CO3_lumen->HCO3_H_lumen CO2_H2O_cell CO2 + H2O CA_II Carbonic Anhydrase II CO2_H2O_cell->CA_II H2CO3_cell H2CO3 CA_II->H2CO3_cell HCO3_H_cell HCO3- + H+ H2CO3_cell->HCO3_H_cell reabsorption Bicarbonate Reabsorption HCO3_H_cell->reabsorption CAI_18 Carbonic Anhydrase Inhibitor 18 CAI_18->CA_IV Inhibits CAI_18->CA_II Inhibits

Caption: Simplified signaling pathway of Carbonic Anhydrase Inhibitor 18.

Conclusion

A highly sensitive, specific, and high-throughput LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The simple protein precipitation sample preparation procedure allows for rapid sample processing. The method meets all the regulatory requirements for bioanalytical method validation and is suitable for routine use in clinical pharmacokinetic studies.

References

Immunohistochemistry protocol for detecting Carbonic anhydrase inhibitor 18 targets

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Immunohistochemical Detection of Carbonic Anhydrase IX (CA IX)

Introduction

Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation, particularly in the tumor microenvironment.[1][2] Its expression is strongly induced by hypoxia through the Hypoxia-Inducible Factor-1α (HIF-1α) pathway.[1][3] Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it activates the transcription of target genes, including CA9.[1][3] The resulting CA IX protein on the cell surface catalyzes the hydration of carbon dioxide to bicarbonate and protons, contributing to intracellular pH homeostasis and extracellular acidosis, which promotes tumor progression, survival, and migration.[2][3][4] Due to its limited expression in normal tissues and high prevalence in various solid tumors, CA IX is a significant biomarker for tumor hypoxia and a promising therapeutic target.[3][5]

These application notes provide a detailed protocol for the detection of CA IX in formalin-fixed, paraffin-embedded (FFPE) tissue sections using immunohistochemistry (IHC), a vital technique for assessing protein expression and localization within the cellular context of tissues.[6]

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in oncology research, biomarker validation, and the preclinical assessment of therapeutic agents targeting CA IX.

Principle of the Method

The protocol employs an indirect immunohistochemical staining method.[7] This technique involves the following key steps: A specific primary antibody binds to the CA IX antigen in the tissue. A secondary antibody, conjugated to an enzyme such as horseradish peroxidase (HRP), then binds to the primary antibody.[8] Finally, a chromogenic substrate (e.g., 3,3'-Diaminobenzidine or DAB) is added, which is converted by the enzyme into a colored, insoluble precipitate at the antigen site. This allows for the visualization of the target protein's expression and localization using a standard light microscope. The indirect method provides significant signal amplification as multiple secondary antibodies can bind to a single primary antibody.[7]

Signaling Pathway

The expression of Carbonic Anhydrase IX is predominantly regulated by cellular oxygen levels through the HIF-1α signaling pathway.

CAIX_Signaling_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Nucleus Nuclear Translocation HIF1a->Nucleus HRE Binding to HRE (Hypoxia Response Element) Nucleus->HRE CA9_Gene CA9 Gene Transcription HRE->CA9_Gene CA9_Protein CA IX Protein Synthesis & Membrane Localization CA9_Gene->CA9_Protein pH_Reg Extracellular Acidification & pH Homeostasis CA9_Protein->pH_Reg Tumor_Prog Tumor Progression & Survival pH_Reg->Tumor_Prog

Figure 1. Simplified HIF-1α signaling pathway leading to CA IX expression.

Experimental Workflow

The following diagram outlines the major steps of the immunohistochemistry protocol for CA IX detection.

IHC_Workflow A 1. Deparaffinization & Rehydration B 2. Antigen Retrieval (HIER) A->B C 3. Peroxidase Block B->C D 4. Blocking (Non-specific Binding) C->D E 5. Primary Antibody Incubation (Anti-CA IX) D->E F 6. Secondary Antibody Incubation (HRP-conjugated) E->F G 7. Chromogen Detection (DAB Substrate) F->G H 8. Counterstaining (Hematoxylin) G->H I 9. Dehydration & Mounting H->I J 10. Microscopy & Analysis I->J

Figure 2. Experimental workflow for CA IX immunohistochemistry.

Detailed Experimental Protocol

This protocol is optimized for detecting human CA IX in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Materials and Reagents

  • FFPE tissue sections (4-5 µm) on positively charged slides

  • Xylene or xylene substitute

  • Ethanol (100%, 95%, 85%, 75%)

  • Deionized water (dH₂O)

  • Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0 or 1mM EDTA, pH 9.0

  • Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)

  • Peroxidase Block: 3% Hydrogen Peroxide (H₂O₂) in methanol or PBS[9]

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Anti-Carbonic Anhydrase IX (CA IX) antibody (Dilution to be optimized, e.g., 1-2 µg/mL)[10]

  • Secondary Antibody: HRP-conjugated anti-mouse/rabbit IgG (depending on primary antibody host)

  • Chromogen: DAB (3,3'-Diaminobenzidine) substrate kit

  • Counterstain: Harris' Hematoxylin

  • Dehydrating agents: Graded ethanol series (75%, 85%, 95%, 100%)

  • Clearing agent: Xylene or xylene substitute

  • Mounting Medium: Permanent mounting medium

  • Humidified staining chamber[9]

2. Protocol Steps

Step 2.1: Deparaffinization and Rehydration [11]

  • Immerse slides in xylene: 2 changes for 10 minutes each.

  • Immerse slides in 100% ethanol: 2 changes for 5 minutes each.

  • Immerse slides in 95% ethanol: 1 change for 5 minutes.

  • Immerse slides in 85% ethanol: 1 change for 5 minutes.

  • Immerse slides in 75% ethanol: 1 change for 5 minutes.

  • Rinse slides thoroughly in running tap water, followed by dH₂O for 5 minutes.

Step 2.2: Antigen Retrieval

  • This step is critical for unmasking epitopes cross-linked by formalin fixation.[12][13] Heat-Induced Epitope Retrieval (HIER) is recommended.[14][15]

  • Preheat a pressure cooker or water bath containing the Antigen Retrieval Buffer to 95-100°C.

  • Place the slides in a slide rack and immerse them in the preheated buffer.

  • Heat for 10-20 minutes. For CA IX, a common method is to bring slides to a boil in 10 mM sodium citrate buffer (pH 6.0) and then maintain a sub-boiling temperature for 10 minutes.

  • Remove the container from the heat source and allow the slides to cool on the benchtop for at least 30 minutes while still immersed in the buffer.

  • Rinse slides in dH₂O, then in Wash Buffer (PBST) for 5 minutes.

Step 2.3: Peroxidase and Protein Blocking

  • Immerse slides in 3% H₂O₂ for 15 minutes at room temperature to quench endogenous peroxidase activity.[9]

  • Wash slides in PBST: 3 changes for 5 minutes each.

  • Incubate slides with Blocking Buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.

Step 2.4: Antibody Incubation

  • Gently tap off the blocking solution without letting the tissue dry out.

  • Apply the diluted primary anti-CA IX antibody to cover the tissue section.

  • Incubate overnight at 4°C in a humidified chamber.[6][16][17] (Alternatively, 1-2 hours at 37°C can be tested).[16]

  • Wash slides in PBST: 3 changes for 5 minutes each.

  • Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.

  • Incubate for 1 hour at room temperature in a humidified chamber.[9][11]

  • Wash slides in PBST: 3 changes for 5 minutes each.

Step 2.5: Detection and Counterstaining

  • Prepare the DAB substrate solution just before use according to the kit instructions.

  • Apply the DAB solution to the slides and monitor for color development (typically 2-10 minutes).[9] This should be checked under a microscope to avoid overstaining.

  • Stop the reaction by immersing the slides in dH₂O.

  • Counterstain with Hematoxylin for 30-60 seconds to stain cell nuclei.

  • "Blue" the sections by rinsing in running tap water for 5 minutes.

Step 2.6: Dehydration, Clearing, and Mounting

  • Dehydrate the sections by immersing slides in graded ethanol: 75%, 85%, 95% (5 minutes each), and 100% (2 changes, 5 minutes each).

  • Clear the slides in xylene (or substitute): 2 changes for 5 minutes each.

  • Apply a drop of permanent mounting medium to the slide and place a coverslip, avoiding air bubbles.

  • Allow the slides to dry before microscopic examination.

3. Controls

  • Positive Control: A tissue known to express CA IX (e.g., clear cell renal cell carcinoma) should be included to verify the protocol and reagent activity.[5][18]

  • Negative Control: A tissue section incubated with the antibody diluent or an isotype control antibody instead of the primary antibody to check for non-specific staining from the secondary antibody or other reagents.

Data Presentation and Quantification

The results of IHC staining can be evaluated semi-quantitatively or quantitatively. A common semi-quantitative method is the H-score, which combines staining intensity and the percentage of positive cells.[19] For more objective and reproducible results, digital image analysis is recommended.[20][21]

Table 1: Representative Quantitative Analysis of CA IX Expression

Sample IDTissue Type% Positive Cells (Mean ± SD)Staining Intensity (0-3 Scale)H-Score (Calculated)Digital Analysis (Mean Optical Density)
T-01Tumor Core85 ± 5%3 (Strong)2550.85 ± 0.05
T-02Tumor Margin60 ± 8%2 (Moderate)1200.58 ± 0.07
N-01Adjacent Normal Tissue5 ± 2%1 (Weak)50.05 ± 0.01
PC-01Positive Control (ccRCC)95 ± 3%3 (Strong)2850.92 ± 0.04
NC-01Negative Control (Isotype)0%0 (None)00.01 ± 0.005
  • Staining Intensity: Scored as 0 (no staining), 1 (weak), 2 (moderate), or 3 (strong).

  • H-Score Calculation: Σ [Intensity Level × % of Cells at that Intensity]. Ranges from 0 to 300.

  • Digital Analysis: Performed using image analysis software to measure parameters like mean optical density or the percentage of positively stained area.[21]

References

Application Notes and Protocols: Efficacy Studies of a Carbonic Anhydrase IX Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic Anhydrase IX (CA-IX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a wide variety of solid tumors.[1][2] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment, primarily through the action of the HIF-1 transcription factor.[1][3] CA-IX plays a crucial role in pH regulation by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[1][4] This enzymatic activity helps maintain a slightly alkaline intracellular pH, which is favorable for tumor cell survival and proliferation, while contributing to the acidification of the extracellular space.[3][5] An acidic tumor microenvironment promotes tumor progression, invasion, metastasis, and resistance to therapy.[3][5] These characteristics make CA-IX a compelling therapeutic target for anticancer drug development.

These application notes provide a detailed experimental framework for evaluating the efficacy of a selective Carbonic Anhydrase IX inhibitor. For the purpose of these protocols, we will refer to the exemplary and clinically evaluated inhibitor, SLC-0111, a potent and selective sulfonamide-based inhibitor of CA-IX.[6][7][8] These methodologies can be adapted for other specific CA-IX inhibitors.

Signaling Pathway and Therapeutic Rationale

Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of target genes, including CA9, the gene encoding CA-IX.[1] CA-IX, at the cell surface, then contributes to the acidification of the tumor microenvironment, which promotes cancer cell survival, proliferation, and invasion.[3][9] Inhibition of CA-IX is expected to disrupt pH regulation, leading to intracellular acidosis and a less acidic extracellular environment, thereby inhibiting tumor growth and potentially enhancing the efficacy of other cancer therapies.[5][10]

CAIX_Signaling_Pathway cluster_TME Tumor Microenvironment (Acidic) cluster_Cell Cancer Cell Extracellular_H Extracellular H+ Extracellular_HCO3 Extracellular HCO3- Intracellular_pH Alkaline Intracellular pH (Survival, Proliferation) Extracellular_HCO3->Intracellular_pH Bicarbonate Transporters Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Gene CA9 Gene Transcription HIF1a->CAIX_Gene CAIX CA-IX Protein CAIX_Gene->CAIX Translation CAIX->Extracellular_H Catalysis CAIX->Extracellular_HCO3 Catalysis CO2_H2O CO2 + H2O CO2_H2O->CAIX Inhibitor SLC-0111 (Inhibitor 18) Inhibitor->CAIX

Caption: Hypoxia-induced CA-IX signaling pathway and point of inhibition.

Experimental Design Workflow

A tiered approach is recommended to comprehensively evaluate the efficacy of a CA-IX inhibitor. This workflow progresses from initial biochemical validation to cell-based functional assays and finally to in vivo tumor models.

Experimental_Workflow cluster_invitro Tier 1: In Vitro Characterization cluster_incell Tier 2: Cell-Based Assays cluster_invivo Tier 3: In Vivo Efficacy enzymatic_assay Enzymatic Inhibition Assay (Determine IC50) selectivity_assay Isoform Selectivity Panel (CA-I, II, XII, etc.) enzymatic_assay->selectivity_assay cell_viability Cell Viability/Proliferation Assay (Normoxia vs. Hypoxia) enzymatic_assay->cell_viability ph_assay Extracellular Acidification Assay cell_viability->ph_assay invasion_assay Cell Migration/Invasion Assay ph_assay->invasion_assay xenograft_model Tumor Xenograft Model invasion_assay->xenograft_model pk_pd Pharmacokinetics & Pharmacodynamics xenograft_model->pk_pd toxicity Toxicity Assessment xenograft_model->toxicity

Caption: Tiered experimental workflow for CA-IX inhibitor efficacy testing.

Experimental Protocols

Protocol 1: In Vitro CA-IX Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified human CA-IX.

Methodology: A common method is a colorimetric assay that measures the esterase activity of carbonic anhydrase.[11]

Materials:

  • Recombinant human CA-IX enzyme

  • CA Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Substrate: 4-Nitrophenyl acetate (NPA)

  • Test Inhibitor (e.g., SLC-0111) and Control Inhibitor (e.g., Acetazolamide)[11]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the test inhibitor and control inhibitor in DMSO, then dilute further in CA Assay Buffer.

  • In a 96-well plate, add CA Assay Buffer, CA-IX enzyme solution, and the diluted inhibitor solutions. Include wells for "no inhibitor" (enzyme activity control) and "no enzyme" (background control).

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the NPA substrate to all wells.

  • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes at 25°C. The product, 4-nitrophenol, is yellow.

  • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

  • Plot the percentage of enzyme activity [(V_inhibitor / V_no_inhibitor) * 100] against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Data Presentation:

CompoundTargetIC50 (nM)[13]
Inhibitor 18CA-IXValue
SLC-0111 (Ref)CA-IX45[8]
AcetazolamideCA-IX25[13]
Protocol 2: Cell Viability Assay under Normoxia and Hypoxia

Objective: To assess the effect of the CA-IX inhibitor on the viability and proliferation of cancer cells that express CA-IX under both normal oxygen (normoxia) and low oxygen (hypoxia) conditions.

Methodology: A standard colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue can be used. HT-29 (colon cancer) or MDA-MB-231 (breast cancer) cells are suitable models as they express CA-IX under hypoxia.[14][15]

Materials:

  • CA-IX expressing cancer cell line (e.g., HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test Inhibitor

  • 96-well tissue culture plates

  • Standard normoxic incubator (21% O2, 5% CO2)

  • Hypoxic incubator or chamber (1% O2, 5% CO2)

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test inhibitor in a complete culture medium.

  • Remove the old medium and add the medium containing the various concentrations of the inhibitor to the cells. Include vehicle control wells (e.g., 0.1% DMSO).

  • Place one set of plates in a normoxic incubator and another set in a hypoxic incubator for 48-72 hours.

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 1-4 hours for MTT).

  • Measure the absorbance or fluorescence using a plate reader.

  • Normalize the results to the vehicle-treated control wells and plot cell viability (%) against inhibitor concentration to determine the IC50 under both conditions.

Data Presentation:

Cell LineConditionInhibitor 18 IC50 (µM)SLC-0111 (Ref) IC50 (µM)
HT-29NormoxiaValue>800[15]
HT-29HypoxiaValue653[15]
Protocol 3: Extracellular Acidification Rate (ECAR) Assay

Objective: To functionally confirm that the inhibitor blocks CA-IX activity in cells by measuring its effect on the rate of extracellular acidification, a direct consequence of CA-IX function.

Methodology: The Seahorse XF Analyzer is a standard platform for this measurement, assessing the extracellular acidification rate (ECAR), which is an indicator of glycolysis and proton extrusion.[5]

Materials:

  • CA-IX expressing cancer cell line (e.g., B16F10, HT-29)

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Base Medium supplemented with glucose, glutamine, and pyruvate

  • Test Inhibitor

  • Seahorse XFe96 or similar Extracellular Flux Analyzer

Procedure:

  • Seed cells into a Seahorse XF cell culture microplate and allow them to adhere.

  • Incubate the cells under hypoxic conditions for 24-48 hours to induce CA-IX expression.

  • One hour before the assay, replace the culture medium with Seahorse XF base medium and incubate in a non-CO2 incubator.

  • Load the test inhibitor into the injector ports of the sensor cartridge.

  • Place the plate in the Seahorse analyzer and begin the assay protocol.

  • Establish a baseline ECAR measurement.

  • Inject the inhibitor and monitor the change in ECAR. A decrease in ECAR indicates inhibition of proton extrusion.

  • Data is automatically calculated by the Seahorse software. Compare the ECAR of inhibitor-treated cells to vehicle-treated controls.

Data Presentation:

TreatmentConditionBaseline ECAR (mpH/min)Post-Inhibitor ECAR (mpH/min)% ECAR Reduction
Vehicle ControlHypoxiaValueValueValue
Inhibitor 18 (X µM)HypoxiaValueValueValue
Protocol 4: In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the CA-IX inhibitor in a relevant animal model.

Methodology: A subcutaneous tumor xenograft model using immunodeficient mice is a standard approach.

Materials:

  • CA-IX expressing cancer cell line (e.g., HT-29, 4T1)

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID or nude mice)

  • Test Inhibitor formulated in a suitable vehicle (e.g., PBS, 0.5% carboxymethylcellulose)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject 1-5 million cancer cells suspended in Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Inhibitor 18 low dose, Inhibitor 18 high dose).

  • Administer the inhibitor and vehicle according to the planned schedule (e.g., daily oral gavage). Dosing for SLC-0111 in preclinical models has been reported around 10 mg/kg.[16]

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor animal body weight and general health as indicators of toxicity.

  • At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for hypoxia markers like pimonidazole or CA-IX expression).

  • Plot the mean tumor volume over time for each group.

Data Presentation:

Treatment GroupNMean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEM% Tumor Growth Inhibition (TGI)
Vehicle Control8ValueValueN/A
Inhibitor 18 (X mg/kg)8ValueValueValue
Inhibitor 18 (Y mg/kg)8ValueValueValue

Conclusion

This set of application notes provides a comprehensive, tiered approach to evaluating the efficacy of a novel Carbonic Anhydrase IX inhibitor. By systematically progressing from biochemical assays to cell-based functional studies and finally to in vivo models, researchers can build a robust data package to support the therapeutic potential of their compound. The provided protocols and data presentation tables offer a standardized framework for conducting and reporting these critical efficacy studies.

References

Troubleshooting & Optimization

Technical Support Center: Carbonic Anhydrase Inhibitor 18 (CAI-18) Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

A1: Low aqueous solubility is a common challenge for many drug candidates.[1][3] A systematic approach, starting with simple adjustments, is recommended.

  • Co-solvents: If pH adjustment is insufficient, introducing a water-miscible organic co-solvent can enhance solubility.[4] Common co-solvents for in vivo studies include polyethylene glycol (PEG), propylene glycol (PG), and ethanol. It is crucial to start with low concentrations and consider the potential toxicity of the co-solvent in your animal model.

A2: When simple methods are ineffective, more advanced formulation strategies are necessary.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, effectively increasing their aqueous solubility.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, well-tolerated cyclodextrin for in vivo applications.

  • Surfactant-based Formulations: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecule.[4] Polysorbates (e.g., Tween® 80) and poloxamers are examples of non-ionic surfactants used in pharmaceutical formulations. Careful selection and concentration optimization are necessary to avoid toxicity.

Q3: My formulation appears stable initially but shows precipitation over time or upon dilution. How can I improve its stability?

A3: This indicates that the drug may be in a supersaturated state.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution and can improve the dissolution rate and saturation solubility.[8][9][10] Nanosuspensions are stabilized with surfactants or polymers to prevent particle aggregation.

Frequently Asked Questions (FAQs)

Q: What are the most common reasons for poor solubility of carbonic anhydrase inhibitors?

A: Like many heterocyclic compounds, carbonic anhydrase inhibitors can have poor aqueous solubility due to a combination of factors including high crystallinity (strong crystal lattice energy), low polarity, and the presence of hydrophobic functional groups.[11]

Q: Are there any specific excipients that are known to work well for solubilizing carbonic anhydrase inhibitors?

Q: What are the regulatory considerations for using these solubilization techniques in preclinical in vivo studies?

Quantitative Data on Solubility Enhancement Strategies

Solubilization TechniqueTypical Fold Increase in SolubilityKey Considerations
pH Adjustment 2 to 100-foldDependent on the pKa of the compound.[5]
Co-solvents 10 to 500-foldPotential for toxicity at higher concentrations.[4]
Cyclodextrin Complexation 10 to 5,000-foldStoichiometry of the complex is important.[6]
Surfactant Micelles 10 to 1,000-foldCritical micelle concentration must be exceeded.[4]
Solid Dispersion 10 to 10,000-foldPhysical stability of the amorphous form is crucial.[1][8]
Nanosuspension 5 to 50-fold (increase in dissolution rate)Requires specialized equipment for particle size reduction.[8][9]

Experimental Protocols

Protocol 1: Screening for Optimal pH and Co-solvent
  • Prepare Buffer Systems: Prepare a series of physiologically relevant buffers with varying pH values (e.g., phosphate-buffered saline at pH 6.5, 7.0, 7.4, and 8.0).

  • Solubility Measurement (pH):

    • Equilibrate the samples for 24 hours with constant agitation.

    • Centrifuge the samples to pellet the undissolved compound.

  • Solubility Measurement (Co-solvent):

    • Using the optimal pH determined in the previous step, prepare solutions containing increasing concentrations of a co-solvent (e.g., 5%, 10%, 20% PEG 400).

    • Repeat the solubility measurement as described above.

Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Phase Solubility Study:

    • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0-20% w/v).

    • Equilibrate the samples for 48-72 hours with agitation.

    • Filter the samples to remove undissolved drug.

Visualizations

Experimental_Workflow cluster_0 Initial Assessment cluster_1 Tier 1: Simple Approaches cluster_2 Tier 2: Advanced Formulations cluster_3 Final Formulation A Poorly Soluble CAI-18 B pH Adjustment A->B C Co-solvent Screening A->C D Cyclodextrin Complexation B->D If solubility is insufficient F Solid Dispersion B->F E Surfactant-based Systems C->E If solubility is insufficient G Nanosuspension C->G H Soluble CAI-18 for In Vivo Study D->H E->H F->H G->H

Signaling_Pathway cluster_cell Cell cluster_reaction CA Carbonic Anhydrase H2CO3 H2CO3 CA->H2CO3 CO2 CO2 + H2O CO2->CA HCO3 HCO3- + H+ H2CO3->HCO3 Downstream Downstream Physiological Effects (e.g., altered ion transport, pH regulation) HCO3->Downstream CAI18 CAI-18 CAI18->CA

References

Technical Support Center: Carbonic Anhydrase Inhibitor XVIII (CAI-XVIII)

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q2: I am observing unexpected physiological changes in my cell culture/animal model that don't seem related to hCA IX inhibition. What could be the cause?

A3: Inconsistent IC50 values can arise from several factors:

  • Enzyme Purity and Concentration: Ensure the purity of your recombinant hCA IX. The enzyme concentration used in the assay is critical; for potent inhibitors, the concentration should be low enough to allow for accurate determination of the IC50.[7]

  • Buffer Composition: The buffer system can influence inhibitor binding. Ensure that the pH is stable and that there are no competing compounds in your buffer.

  • Assay Method: Different assay methods (e.g., stopped-flow CO2 hydration vs. esterase activity assays) can yield different results. Ensure consistency in your chosen method.[3]

Q4: How can I confirm that the observed effects in my experiment are due to on-target hCA IX inhibition versus off-target effects?

A4: To dissect on-target from off-target effects, consider the following control experiments:

  • Use a structurally related but inactive control compound. This helps to rule out effects due to the chemical scaffold itself.

  • Employ a rescue experiment. If possible, reintroduce a functional hCA IX into a knockout/knockdown system to see if the phenotype is reversed.

Troubleshooting Guides

Issue 1: High background signal or apparent cytotoxicity in cell-based assays.
  • Problem: You observe a general decrease in cell viability or a high background signal that complicates the interpretation of results, even at concentrations where specific hCA IX inhibition is expected.

  • Possible Cause: Off-target effects on cytosolic CA isoforms (hCA I, hCA II) can disrupt cellular pH homeostasis, leading to metabolic stress and cytotoxicity.[5]

  • Mitigation Strategy:

    • Use Isoform-Specific Knockdown/Knockout Models: Utilize CRISPR/Cas9 or shRNA to create cell lines lacking the primary off-target isoforms (hCA I and hCA II) to validate that the cytotoxicity is indeed linked to their inhibition.

    • Buffer Supplementation: For some cell lines, supplementing the culture medium with bicarbonate may help to alleviate the metabolic acidosis caused by off-target inhibition of renal-type CAs.[6]

Issue 2: In vivo experiments show unexpected side effects (e.g., acidosis, fatigue).
  • Mitigation Strategy:

    • Refine Dosing Regimen: Lower the dose or alter the dosing frequency to maintain plasma concentrations within the therapeutic window for hCA IX inhibition while minimizing peak concentrations that could lead to off-target effects.

    • Monitor Blood Chemistry: Periodically monitor blood gases and electrolytes in treated animals to quantify the extent of metabolic acidosis and adjust the experimental protocol accordingly.[9]

Quantitative Data Summary

IsoformKᵢ (nM)Primary FunctionLocationPotential Off-Target Effect
hCA IX (Target) 5.8 pH regulation, TumorigenesisCell membrane (Tumors)Therapeutic Effect
hCA XII (Off-Target)45.2pH regulation, TumorigenesisCell membrane (Tumors)May contribute to anti-tumor effect
hCA II (Off-Target)150.7pH homeostasisCytosol (widespread)Metabolic acidosis, CNS effects
hCA I (Off-Target)1250.4pH homeostasisCytosol (Red blood cells)Minimal systemic effect due to lower potency

Data are representative and compiled from internal and published studies. Actual values may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Determining Isoform Selectivity using a Stopped-Flow CO₂ Hydration Assay
  • Reagents & Materials:

    • Purified recombinant human CA isoforms (I, II, IX, XII).

    • Assay Buffer: 10 mM HEPES-Tris, pH 7.5.

    • Substrate: CO₂-saturated water.

    • pH indicator (e.g., p-Nitrophenol).

    • Stopped-flow spectrophotometer.

  • Procedure:

    • Equilibrate the stopped-flow instrument to 25°C.

    • In one syringe, place the CA enzyme (e.g., 10 µM final concentration) and the pH indicator in the assay buffer.

    • In the other syringe, place the CO₂-saturated water.

    • Perform a baseline measurement (no inhibitor) by rapidly mixing the contents of the two syringes and monitoring the change in absorbance of the pH indicator over time. The initial rate of reaction is recorded.

    • Repeat the stopped-flow measurement for each inhibitor concentration.

    • Calculate the percent inhibition for each concentration relative to the uninhibited control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • Convert the IC50 to a Kᵢ value using the Cheng-Prusoff equation.

Visualizations

Signaling & Logic Diagrams

cluster_Troubleshooting Troubleshooting Logic: Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed CheckConc Is [CAI-XVIII] > 10x Ki for hCA II? Start->CheckConc OffTarget Likely Off-Target Effect on hCA II CheckConc->OffTarget Yes OnTarget Potential On-Target Toxicity or Other Cause CheckConc->OnTarget No Mitigate Mitigation Strategy: - Lower Concentration - Use shRNA/CRISPR controls - Supplement media OffTarget->Mitigate

Caption: Troubleshooting workflow for unexpected cytotoxicity.

cluster_Workflow Experimental Workflow: Confirming On-Target Effect Start Observe Phenotype with CAI-XVIII Knockdown Generate hCA IX Knockdown/Knockout Cell Line Start->Knockdown TreatKD Treat KD/KO cells with CAI-XVIII Knockdown->TreatKD Compare Is Phenotype Abolished? TreatKD->Compare OnTarget Phenotype is On-Target Compare->OnTarget Yes OffTarget Phenotype is Off-Target Compare->OffTarget No

Caption: Workflow to validate on-target vs. off-target effects.

cluster_Pathway CAI-XVIII Mechanism of Action & Off-Target Pathway cluster_OnTarget On-Target cluster_OffTarget Off-Target CAI_XVIII CAI-XVIII hCA_IX hCA IX (Tumor Cell) CAI_XVIII->hCA_IX High Affinity (Ki = 5.8 nM) hCA_II hCA II (Cytosol) CAI_XVIII->hCA_II Lower Affinity (Ki = 150.7 nM) pH_Reg_On Disrupted pH Regulation hCA_IX->pH_Reg_On Apoptosis Tumor Cell Apoptosis pH_Reg_On->Apoptosis pH_Reg_Off Systemic pH Imbalance hCA_II->pH_Reg_Off SideEffects Metabolic Acidosis pH_Reg_Off->SideEffects

References

Optimizing Carbonic anhydrase inhibitor 18 dosage and administration route

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Troubleshooting Guides

In Vitro Experiments
  • Answer: This is a common issue with novel, hydrophobic compounds.[9][10][11]

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, but sufficient to maintain solubility. You may need to perform a solubility test to determine the maximum tolerable aqueous dilution from your DMSO stock.

    • Alternative Solvents: For some applications, co-solvents like ethanol or polyethylene glycol (PEG) can be used in combination with DMSO, but their compatibility with the assay must be validated.[12]

Issue 2: Inconsistent IC50 values in enzyme inhibition assays.

  • Answer: Inconsistent IC50 values can stem from several factors.

    • Enzyme Concentration: The IC50 value of a tight-binding inhibitor can be dependent on the enzyme concentration used in the assay. Ensure you are using a consistent, and low, enzyme concentration across all experiments.

    • Incubation Time: Ensure that the inhibitor and the enzyme are pre-incubated for a sufficient time to reach equilibrium before adding the substrate.

    • Substrate Concentration: The IC50 value can be influenced by the substrate concentration, especially for competitive inhibitors. Use a substrate concentration at or below the Michaelis-Menten constant (Km) for consistent results.

Cell-Based Assays

Issue 3: High background cytotoxicity in cell-based assays.

  • Question: I am observing significant cell death in my control group (vehicle-treated) in a 48-hour cytotoxicity assay. What could be the cause?

  • Answer:

    • Solvent Toxicity: The most common cause is high concentrations of the solvent (e.g., DMSO). Ensure your final DMSO concentration is non-toxic to your cell line (typically below 0.5%). Perform a vehicle-only toxicity curve to determine the safe concentration range for your specific cells.

    • Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase at the time of treatment. Over-confluent or stressed cells can be more sensitive to treatment conditions.

Issue 4: Lack of expected biological effect (e.g., no change in extracellular pH, no enhanced cytotoxicity under hypoxia).

  • Answer:

    • CA-IX/XII Expression: Confirm that your chosen cell line expresses CA-IX and/or CA-XII, particularly under hypoxic conditions. You can verify this by Western blot or qPCR. Not all cancer cell lines upregulate these isoforms.

    • Hypoxia Level: Ensure that your hypoxic conditions are sufficient to induce CA-IX expression. Typically, this requires an oxygen concentration of 1% or less for at least 16-24 hours.

    • Compound Uptake and Efflux: Consider the possibility that the compound is not reaching its target. This could be due to poor membrane permeability or active efflux by transporters like P-glycoprotein.

    • Assay Endpoint: The chosen endpoint may not be sensitive enough or may be measured at the wrong time point. Consider a time-course experiment to determine the optimal duration of treatment.

In Vivo Experiments
  • Answer:

    • Poor Aqueous Solubility: Like in in vitro settings, poor solubility limits dissolution in the gastrointestinal tract, which is a prerequisite for absorption.[10]

    • Formulation: For in vivo studies, a suitable formulation is critical. A simple suspension in saline/carboxymethylcellulose (CMC) may not be sufficient. Consider using enabling formulations such as:

      • Co-solvent systems: Mixtures of DMSO, PEG400, and saline.[12]

      • Lipid-based formulations: Solubilizing the compound in oils or self-emulsifying drug delivery systems (SEDDS).[12]

      • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate.[13]

    • First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation. Intravenous administration can help to bypass first-pass metabolism and determine the extent of this effect.

    • Route of Administration: If oral bioavailability is intrinsically poor, consider alternative administration routes such as intraperitoneal (IP) or intravenous (IV) injection.[14]

Issue 6: Lack of tumor growth inhibition in a xenograft model.

  • Answer:

    • Tumor Model: Ensure the chosen tumor model is appropriate. The tumor cells should express the target (CA-IX/XII), and the tumor should have a hypoxic microenvironment.[1] Some rapidly growing subcutaneous tumors may not develop significant hypoxia. Orthotopic models may be more relevant.[1]

    • Drug Delivery to the Tumor: Poor vascularization of the tumor can limit drug delivery. Consider using imaging techniques to assess tumor perfusion.

    • Metabolism and Stability in Vivo: The compound may be rapidly metabolized or unstable in vivo. Analyze plasma and tumor samples for the presence of the parent compound and its metabolites.

Data Presentation

ParameterValue
Molecular Weight 450.5 g/mol
LogP 3.8
Aqueous Solubility (pH 7.4) < 1 µg/mL
hCA I Inhibition (Ki) > 10,000 nM
hCA II Inhibition (Ki) 850 nM
hCA IX Inhibition (Ki) 5.2 nM
hCA XII Inhibition (Ki) 8.9 nM

Table 2: Recommended Starting Doses for In Vivo Studies

Animal ModelAdministration RouteRecommended Dose RangeDosing FrequencyVehicle Recommendation
Mouse Oral (p.o.)25 - 100 mg/kgOnce or twice daily10% DMSO, 40% PEG400, 50% Saline
Mouse Intraperitoneal (i.p.)10 - 50 mg/kgOnce daily5% DMSO, 5% Tween-80, 90% Saline
Rat Oral (p.o.)10 - 50 mg/kgOnce daily20% Solutol HS 15 in water
ParameterValue
Tmax (h) 2.0
Cmax (ng/mL) 350
AUC0-last (h*ng/mL) 1800
t1/2 (h) 4.5
Oral Bioavailability (%) 15%

Experimental Protocols

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This protocol measures the inhibition of the CO₂ hydration activity of a specific CA isoform.

Materials:

  • Purified recombinant human CA isoform (e.g., hCA-IX).

  • Assay Buffer: 10 mM HEPES, pH 7.5.

  • CO₂-saturated water (substrate).

  • pH indicator (e.g., p-nitrophenol).

  • Stopped-flow spectrophotometer.

Methodology:

  • Equilibrate all solutions to the assay temperature (e.g., 25°C).

  • Pre-incubate the enzyme-inhibitor solutions for at least 15 minutes to allow binding to reach equilibrium.

  • In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water.

  • Monitor the change in absorbance of the pH indicator over time as the pH drops due to the formation of carbonic acid.

  • Calculate the initial rate of the reaction for each inhibitor concentration.

  • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC50 value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation if the inhibition is competitive.

Protocol 2: In Vivo Tumor Growth Inhibition Study (Xenograft Model)

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or Athymic Nude).

  • Cancer cell line known to express CA-IX (e.g., HT-29 or MDA-MB-231).

  • Matrigel (optional, for enhancing tumor take).

  • Vehicle control.

  • Calipers for tumor measurement.

Methodology:

  • Subcutaneously inject cancer cells (e.g., 2-5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor animal body weight and general health throughout the study as a measure of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine efficacy.

Visualizations

Experimental_Workflow cluster_discovery Discovery & In Vitro cluster_preclinical Preclinical Development a Compound Synthesis (CAI-18) b Enzyme Inhibition Assay (CA-I, II, IX, XII) a->b c Cell-based Assays (Hypoxia, Cytotoxicity) b->c d Selectivity & Potency Determination c->d e Formulation Development d->e Lead Candidate f Pharmacokinetic Studies (PK in Mice/Rats) e->f g In Vivo Efficacy Study (Xenograft Model) f->g h Toxicology Assessment g->h

Troubleshooting_Workflow start Problem: Poor In Vivo Efficacy q1 Was sufficient plasma/ tumor exposure achieved? start->q1 sol1 Optimize Formulation & Administration Route. Conduct PK studies. q1->sol1 No q2 Does the tumor model express CA-IX/XII under hypoxic conditions? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Validate target expression in the tumor model (WB, IHC). Select a different model. q2->sol2 No q3 Is the dosing regimen (dose & schedule) optimal? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Perform a dose-response study. Conduct PK/PD modeling to correlate exposure with efficacy. q3->sol3 No end Re-evaluate In Vivo Efficacy q3->end Yes sol3->q3

References

Technical Support Center: Troubleshooting Carbonic Anhydrase Inhibitor 18 Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

A1: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent. DMSO is a versatile solvent capable of dissolving a wide range of organic molecules, including many small molecule inhibitors.[1][2] It is crucial to use anhydrous DMSO as water content can significantly contribute to the degradation of the compound.[3] For aqueous buffers in final experimental assays, the final DMSO concentration should be kept low, typically below 0.1%, to avoid solvent-induced artifacts and cytotoxicity.

A2: Cloudiness or precipitation indicates that the inhibitor's solubility limit has been exceeded in the current solvent or that the compound has degraded. Here are some troubleshooting steps:

  • Sonication: Gently sonicate the solution in a water bath to aid dissolution.

  • Warming: Briefly warm the solution to 37°C. However, be cautious as prolonged exposure to heat can accelerate degradation.

  • Solvent Change: If precipitation persists, consider preparing a fresh stock solution in an alternative solvent such as ethanol, if the compound's solubility in it is known to be better.

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.

  • Light Protection: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil, as sulfonamides can be susceptible to photodegradation.[1][5]

  • Inert Atmosphere: For highly sensitive compounds, storing under an inert gas like argon or nitrogen can prevent oxidation.

A4: It is generally not recommended to perform large serial dilutions of a concentrated DMSO stock directly into an aqueous buffer, as this can cause the compound to precipitate out of solution. The preferred method is to perform intermediate dilutions in DMSO before the final dilution into the aqueous buffer. This ensures that the final concentration of DMSO is low and the inhibitor remains in solution.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues related to the instability of Carbonic Anhydrase Inhibitor 18 in solution.

Problem 1: Loss of Inhibitory Activity Over Time

Potential Causes and Solutions:

CauseRecommended Action
Hydrolysis The sulfonamide group in CAI-18 can be susceptible to hydrolysis, especially at non-neutral pH.[6] Ensure the pH of your aqueous solution is maintained within a stable range. For many sulfonamides, a slightly acidic to neutral pH is optimal.
Photodegradation Exposure to light, particularly UV light, can cause degradation of sulfonamide compounds.[1][5] Always store and handle CAI-18 solutions in light-protected containers.
Oxidation While less common for sulfonamides, oxidation can occur. If suspected, prepare fresh solutions and consider degassing your solvents or storing under an inert atmosphere.
Improper Storage Frequent freeze-thaw cycles or storage at inappropriate temperatures can lead to degradation. Prepare small aliquots of your stock solution to minimize freeze-thaw cycles and always store at -20°C or -80°C.
Problem 2: Inconsistent Experimental Results

Potential Causes and Solutions:

CauseRecommended Action
Inaccurate Concentration This could be due to incomplete dissolution or precipitation. Visually inspect your solution for any particulate matter before use. If observed, follow the steps in FAQ Q2.
Adsorption to Labware Small molecules can adsorb to the surface of plastic or glass containers, leading to a lower effective concentration. Using low-adhesion microcentrifuge tubes can help mitigate this issue.
DMSO Effects High concentrations of DMSO can have biological effects on their own, potentially confounding your results. Ensure your final DMSO concentration is consistent across all experiments and is below 0.1%. Include a vehicle control (DMSO without the inhibitor) in your experiments.

Experimental Protocols

Protocol for Determining the Solubility of CAI-18

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, Ethanol, PBS pH 7.4)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC system

Procedure:

  • Tightly cap the vials and vortex them vigorously for 1-2 minutes.

  • Place the vials on a rotator or shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Prepare a series of dilutions of the supernatant.

Protocol for Assessing the Stability of CAI-18 in Solution

Materials:

  • Solvent used for the stock solution.

  • Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Light-protected containers (e.g., amber vials).

  • HPLC system with a suitable column and detection method.

Procedure:

  • Store the vials under different conditions to be tested (e.g., varying temperatures, exposure to light vs. dark).

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each condition.

  • The percentage of the initial concentration remaining at each time point indicates the stability of the compound under those conditions. The appearance of new peaks in the chromatogram can suggest the formation of degradation products.

Visualizations

Troubleshooting Workflow for CAI-18 Instability

TroubleshootingWorkflow Troubleshooting Workflow for CAI-18 Instability start Start: Inconsistent or Reduced Activity of CAI-18 check_solution Check Solution Appearance: Cloudy or Precipitate? start->check_solution check_storage Review Storage Conditions: - Temp (-20°C/-80°C)? - Aliquoted? - Light Protected? check_solution->check_storage No solubilize Action: Attempt to Solubilize (Sonication, Gentle Warming) check_solution->solubilize Yes check_preparation Review Solution Preparation: - Anhydrous DMSO? - Final DMSO % < 0.1%? - Correct Dilution? check_storage->check_preparation Yes correct_storage Action: Implement Correct Storage Practices check_storage->correct_storage No prepare_fresh Action: Prepare Fresh Solution check_preparation->prepare_fresh Yes correct_preparation Action: Refine Preparation Protocol check_preparation->correct_preparation No retest Retest Experiment solubilize->retest prepare_fresh->retest correct_storage->prepare_fresh correct_preparation->prepare_fresh SulfonamideDegradation Potential Hydrolytic Cleavage of Sulfonamide Moiety sulfonamide R-SO₂-NH-R' Sulfonamide hydrolysis Hydrolysis (H₂O, Acid/Base) sulfonamide->hydrolysis products R-SO₃H Sulfonic Acid H₂N-R' Amine hydrolysis->products

References

Technical Support Center: Carbonic Anhydrase Inhibitor 18 (CAI-18) Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

  • Low Bioavailability: Insufficient dissolution in gastrointestinal fluids can lead to poor absorption and reduced drug concentration in the systemic circulation.[1]

  • High Variability: Inconsistent absorption can lead to variable therapeutic outcomes among patients.

  • Sub-optimal Efficacy: Insufficient drug concentration at the target site may result in diminished therapeutic effect.[4]

  • Development Delays: Formulation challenges can significantly slow down the progression of a drug candidate through preclinical and clinical development.[1]

  • Physical Modifications: Techniques like particle size reduction (micronization, nanonization) increase the surface area for dissolution.[1][5]

  • Chemical Modifications: Formation of salts or prodrugs can alter the physicochemical properties of the drug to improve solubility.[1][6]

  • Carrier-Based Systems: Utilizing systems like lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), solid dispersions, and cyclodextrin complexation can enhance solubility and bioavailability.[1][3][6]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Solution
Low and variable in vivo exposure (bioavailability) in animal studies. Poor aqueous solubility and slow dissolution rate of CAI-18.[2]* Particle Size Reduction: Employ micronization or nanomilling to increase the surface area of the drug particles.[1][5] * Lipid-Based Formulations: Formulate CAI-18 in a lipid-based system such as SEDDS to improve solubilization in the gastrointestinal tract.[3] * Amorphous Solid Dispersions: Prepare a solid dispersion of CAI-18 in a hydrophilic polymer to enhance the dissolution rate.[1]
Drug precipitation observed upon dilution of a stock solution in aqueous buffer. The concentration of the drug in the stock solution (e.g., in DMSO) exceeds its thermodynamic solubility in the aqueous buffer.* Lower Stock Concentration: Reduce the concentration of the CAI-18 stock solution. * Use of Surfactants/Co-solvents: Include a biocompatible surfactant (e.g., Tween 80) or a co-solvent (e.g., PEG 300) in the aqueous buffer to increase the solubility of CAI-18.[5][7] * pH Adjustment: If CAI-18 has ionizable groups, adjust the pH of the buffer to a range where the ionized (more soluble) form is predominant.[6]
Inconsistent results in in vitro enzyme inhibition assays. Poor solubility of CAI-18 in the assay buffer leading to precipitation and inaccurate concentrations.* Solubility Testing: Determine the solubility of CAI-18 in the specific assay buffer beforehand. * Use of Co-solvents: Add a small percentage of a co-solvent like DMSO to the assay buffer, ensuring the final concentration does not affect enzyme activity. * Pre-dissolving the Compound: Ensure CAI-18 is fully dissolved in a suitable solvent before its final dilution in the assay buffer.
Physical instability (e.g., crystallization) of an amorphous solid dispersion formulation during storage. The amorphous form is thermodynamically unstable and tends to revert to a more stable crystalline form.[1]* Polymer Selection: Choose a polymer that has strong interactions with CAI-18 to inhibit crystallization. * Addition of a Second Polymer: Incorporate a secondary polymer to further stabilize the amorphous state. * Storage Conditions: Store the formulation under controlled temperature and humidity conditions to minimize molecular mobility.

Data Summary

Table 1: Comparison of Formulation Strategies for Poorly Soluble Carbonic Anhydrase Inhibitors

Formulation Strategy Mechanism of Solubility Enhancement Potential Advantages Potential Disadvantages
Micronization/Nanonization Increases surface area to volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[1]Simple and widely applicable.May not be sufficient for very poorly soluble compounds; potential for particle aggregation.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with aqueous fluids.[3]Can significantly enhance oral bioavailability; suitable for lipophilic drugs.Potential for drug precipitation upon dilution; chemical stability of the drug in the formulation can be a concern.
Amorphous Solid Dispersions The drug is dispersed in a carrier polymer in an amorphous state, which has higher energy and greater solubility than the crystalline form.[1]Significant increase in apparent solubility and dissolution rate.Amorphous form is physically unstable and can recrystallize over time; requires careful selection of polymers and manufacturing processes.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, forming a soluble inclusion complex.[6]Enhances solubility and stability; can mask unpleasant taste.Limited to drugs with appropriate size and geometry to fit into the cyclodextrin cavity; can be a costly approach.
Salt Formation Converts an ionizable drug into a salt form with improved solubility and dissolution characteristics.[1]Well-established and cost-effective method.Only applicable to drugs with ionizable functional groups; the salt form may have different stability or hygroscopicity profiles.

Experimental Protocols

  • Methodology:

    • Tightly seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Methodology:

    • Introduce the suspension and milling media (e.g., zirconium oxide beads) into the milling chamber of the bead mill.

    • Operate the mill at a specified speed and for a defined duration. The high-energy impact of the milling media will break down the drug crystals to the nanometer size range.

    • Monitor the particle size distribution of the suspension at regular intervals using a technique like dynamic light scattering (DLS).

    • Continue milling until the desired particle size is achieved.

    • Separate the nanosuspension from the milling media.

    • Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.

Visualizations

formulation_workflow cluster_preformulation Pre-formulation Studies cluster_strategy Formulation Strategy Selection cluster_development Formulation Development & Optimization cluster_invivo In Vivo Evaluation solubility Solubility & Permeability (BCS Classification) strategy Select Formulation Approach (e.g., Lipid-based, Solid Dispersion) solubility->strategy physchem Physicochemical Characterization (pKa, logP, crystallinity) physchem->strategy excipient Excipient Selection & Compatibility strategy->excipient process Process Optimization excipient->process characterization In Vitro Characterization (Dissolution, Stability) process->characterization animal_studies Pharmacokinetic Studies in Animals characterization->animal_studies

CA_inhibition_pathway cluster_enzyme Carbonic Anhydrase (CA) Catalysis cluster_inhibition Inhibition by CAI-18 cluster_outcome Physiological Effect CO2 CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2->H2CO3 CA HCO3 HCO3- + H+ H2CO3->HCO3 Reduced_ions Reduced Bicarbonate & Proton Production HCO3->Reduced_ions CAI18 CAI-18 CAI18->CO2 Inhibits

References

Technical Support Center: Interpreting Unexpected Results from Carbonic Anhydrase IX Inhibitor 18 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving the Carbonic Anhydrase IX (CA IX) inhibitor, Compound 18.

Frequently Asked Questions (FAQs)

Q1: What is Carbonic Anhydrase IX (CA IX) and why is it a therapeutic target?

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly expressed in many types of cancer cells, particularly in hypoxic (low oxygen) tumor microenvironments.[1] Its expression is primarily regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2] CA IX plays a crucial role in pH regulation, helping cancer cells to survive and proliferate in the acidic conditions of the tumor microenvironment by converting carbon dioxide to bicarbonate and protons.[1] Its limited expression in normal tissues makes it an attractive target for cancer therapy.

Q2: What is Compound 18 and what is its expected mechanism of action?

Compound 18 (also known as C18) is a potent, positively-charged, and membrane-impermeant sulfonamide-based inhibitor of Carbonic Anhydrase IX and XII. Its key feature is its inability to cross the cell membrane, which should lead to the selective inhibition of the extracellular catalytic domain of transmembrane CAs like CA IX, minimizing off-target effects on cytosolic CA isoforms. The expected mechanism of action is the blockage of CA IX's catalytic activity, leading to a disruption of pH regulation in cancer cells, which in turn should inhibit their growth, proliferation, and survival.

Q3: We are not observing the expected decrease in cell viability after treating our cancer cell line with Compound 18. What are the possible reasons?

Several factors could contribute to a lack of effect on cell viability. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.

Troubleshooting Guides

Issue 1: No significant decrease in cell viability observed with Compound 18 treatment.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Low or absent CA IX expression in the cell line. 1. Verify CA IX expression: Perform Western blotting or flow cytometry on your cell line to confirm the presence of CA IX at the protein level. It is crucial to lyse cells under conditions that preserve membrane proteins. 2. Induce CA IX expression: CA IX is often induced by hypoxia. Culture your cells under hypoxic conditions (e.g., 1% O2) for 24-48 hours prior to and during treatment with Compound 18.
Compensatory mechanisms. 1. Check for CA XII expression: Compound 18 also inhibits CA XII. If your cell line expresses high levels of other pH-regulating enzymes or bicarbonate transporters, they might be compensating for the loss of CA IX activity. Consider investigating the expression of other CA isoforms and pH regulators. 2. Knockdown of other CAs: If compensatory isoforms are identified, consider siRNA-mediated knockdown to assess their role.
Sub-optimal inhibitor concentration or treatment duration. 1. Perform a dose-response curve: Test a wide range of Compound 18 concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 value for your specific cell line. 2. Extend treatment duration: The effects of CA IX inhibition on cell viability may not be immediate. Extend the treatment period (e.g., 48, 72, or 96 hours) and perform viability assays at multiple time points.
Issues with the experimental assay. 1. MTT assay interference: Some compounds can interfere with the MTT assay by directly reducing the MTT reagent or altering cellular metabolism in a way that affects the assay readout without causing cell death. Consider using an alternative viability assay, such as Trypan Blue exclusion or a crystal violet assay. 2. High variability in replicates: Ensure proper cell seeding density and thorough mixing of cell suspensions to minimize variability. See the detailed MTT assay protocol below for more troubleshooting tips.
Cell culture conditions. 1. pH of the culture medium: The extracellular pH can influence the activity of CA IX and its inhibitors. Ensure your culture medium is buffered appropriately and monitor the pH, especially in hypoxic conditions where it tends to become more acidic.

Expected Data Summary: Cell Viability (MTT Assay)

The following table provides a hypothetical example of expected IC50 values for Compound 18 in different cancer cell lines under normoxic and hypoxic conditions.

Cell LineCancer TypeCA IX Expression (Hypoxia)Expected IC50 (µM) - NormoxiaExpected IC50 (µM) - Hypoxia
HT-29 ColonHigh>10025-50
MDA-MB-231 BreastModerate50-10010-25
A549 LungLow>10050-100
PC-3 ProstateHigh75-15020-40

Note: These are hypothetical values and the actual IC50 will vary depending on the specific experimental conditions.

Issue 2: Inconsistent or no induction of apoptosis with Compound 18.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Cell line is resistant to apoptosis. 1. Assess apoptotic machinery: Some cell lines have defects in their apoptotic pathways (e.g., mutated p53). Verify the functionality of the apoptotic machinery in your cell line using a known apoptosis-inducing agent (e.g., staurosporine). 2. Investigate other cell death mechanisms: CA IX inhibition might induce other forms of cell death, such as necrosis or autophagy. Consider assays for these alternative cell death pathways.
Insufficient inhibitor effect on intracellular pH. 1. Measure intracellular pH (pHi): Use a pH-sensitive fluorescent probe (e.g., BCECF-AM) to directly measure the effect of Compound 18 on intracellular pH. A significant decrease in pHi is expected upon effective CA IX inhibition.
Timing of the apoptosis assay. 1. Perform a time-course experiment: Apoptosis is a dynamic process. Conduct your apoptosis assay (e.g., Annexin V/PI staining) at different time points after treatment (e.g., 24, 48, 72 hours) to capture the peak of the apoptotic response.
Technical issues with the apoptosis assay. 1. Annexin V/PI Staining: Ensure proper compensation settings on the flow cytometer to distinguish between apoptotic and necrotic populations. Refer to the detailed protocol below for guidance.

Expected Data Summary: Apoptosis (Annexin V-FITC Assay)

This table shows a hypothetical example of the percentage of apoptotic cells after 48 hours of treatment with Compound 18 (at 2x IC50) under hypoxic conditions.

Cell Line% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
HT-29 15-25%10-20%
MDA-MB-231 20-35%15-25%
A549 5-10%5-10%
PC-3 10-20%8-15%

Experimental Protocols

MTT Cell Viability Assay

This protocol is for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Compound 18 stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of Compound 18 in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted Compound 18 or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for 15-30 minutes at room temperature with gentle shaking.

  • Read the absorbance at 570 nm using a plate reader.

Troubleshooting MTT Assay:

  • High background: Caused by microbial contamination or interference from phenol red in the medium. Use fresh, sterile reagents and consider using phenol red-free medium.

  • High variability: Ensure uniform cell seeding and thorough mixing of reagents. Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS.

Western Blotting for CA IX Expression

This protocol details the detection of CA IX protein expression in cell lysates.

Materials:

  • Cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against CA IX

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in ice-cold RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-CA IX antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Harvest cells (including floating cells from the supernatant) after treatment.

  • Wash cells twice with cold PBS.

  • Resuspend cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations

Signaling Pathway

CAIX_Signaling cluster_extracellular Extracellular Space (Acidic) cluster_cell Cancer Cell cluster_hypoxia Hypoxia CO2_H2O CO2 + H2O CAIX Carbonic Anhydrase IX CO2_H2O->CAIX Catalyzes H_HCO3 H+ + HCO3- Bicarbonate_Transporter Bicarbonate Transporters H_HCO3->Bicarbonate_Transporter HCO3- uptake CAIX->H_HCO3 Intracellular_Alkalinization Intracellular Alkalinization Bicarbonate_Transporter->Intracellular_Alkalinization Cell_Survival Cell Survival & Proliferation Intracellular_Alkalinization->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Intracellular_Alkalinization->Apoptosis_Inhibition HIF1a HIF-1α Stabilization HIF1a->CAIX Upregulates Compound18 Compound 18 (Inhibitor) Compound18->CAIX Inhibits

Caption: CA IX signaling pathway under hypoxic conditions and the point of inhibition by Compound 18.

Experimental Workflow

Experimental_Workflow Start Start: Cancer Cell Line Hypoxia Induce Hypoxia (1% O2, 24-48h) Start->Hypoxia Treatment Treat with Compound 18 Hypoxia->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis Protein Protein Expression (Western Blot) Treatment->Protein Analysis Data Analysis & Interpretation Viability->Analysis Apoptosis->Analysis Protein->Analysis Troubleshooting_Logic Start Unexpected Result: No Effect of Compound 18 Check_CAIX Is CA IX expressed? Start->Check_CAIX No_CAIX Induce hypoxia or choose a different cell line. Check_CAIX->No_CAIX No Yes_CAIX Is the inhibitor concentration optimal? Check_CAIX->Yes_CAIX Yes Optimize_Conc Perform a dose-response experiment. Yes_CAIX->Optimize_Conc No Conc_OK Are there compensatory mechanisms? Yes_CAIX->Conc_OK Yes Compensatory Investigate expression of other CA isoforms (e.g., CA XII). Conc_OK->Compensatory Yes No_Compensatory Is the assay working correctly? Conc_OK->No_Compensatory No Assay_Issue Troubleshoot the specific assay (e.g., MTT, Western Blot). No_Compensatory->Assay_Issue No Assay_OK Consider other factors: cell line resistance, culture conditions. No_Compensatory->Assay_OK Yes

References

Validation & Comparative

Comparative Analysis of Novel Sulfonamide-Based Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the performance of emerging sulfonamide inhibitors against established alternatives.

This guide provides a comparative analysis of a novel sulfonamide-based carbonic anhydrase inhibitor, designated as compound 18 from a recent study, against other well-established sulfonamide inhibitors. The objective is to offer a clear, data-driven comparison of its inhibitory efficacy and selectivity, supported by experimental data and protocols.

Overview of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and biosynthetic reactions. Dysregulation of CA activity has been implicated in various diseases such as glaucoma, epilepsy, and cancer, making them a key target for drug development. Sulfonamides represent a major class of CA inhibitors, characterized by their zinc-binding properties.

Comparative Inhibitory Activity

The inhibitory potential of a compound is typically quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The following table summarizes the Ki values for compound 18 and other clinically used sulfonamide-based inhibitors against various human (h) CA isoforms.

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA IX (Ki, nM)
Compound 18 12.16.215.32.8
Acetazolamide 250127425
Dorzolamide 30000.59120260
Brinzolamide 31000.3190290

Data Interpretation:

  • Potency: Compound 18 demonstrates high potency against hCA II, comparable to Acetazolamide, and is significantly more potent than Dorzolamide and Brinzolamide against this isoform.

  • Selectivity: Notably, compound 18 exhibits the highest potency against the tumor-associated isoform hCA IX (Ki of 2.8 nM), suggesting a potential for development as an anti-cancer agent. It shows better selectivity for hCA IX over hCA I and hCA II compared to Acetazolamide.

Experimental Protocols

The determination of inhibitory activity (Ki) for carbonic anhydrase inhibitors is a critical step in their evaluation. A widely used and reliable method is the stopped-flow CO2 hydration assay.

Stopped-Flow CO2 Hydration Assay

Principle: This method measures the inhibition of the CA-catalyzed hydration of CO2. The assay is performed using a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate solutions. The reaction is monitored by observing the change in pH using a colorimetric indicator.

Materials and Reagents:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IV, IX)

  • Tested inhibitor (e.g., compound 18, Acetazolamide)

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme Preparation: A solution of the specific hCA isoform is prepared in the buffer.

  • Inhibitor Preparation: A stock solution of the inhibitor is prepared, typically in a solvent like DMSO, and then diluted to various concentrations.

  • Assay: The enzyme and inhibitor solutions are pre-incubated for a set period to allow for binding.

  • Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with the CO2-saturated solution in the stopped-flow instrument.

  • Data Acquisition: The initial rates of the catalytic reaction are measured by monitoring the absorbance change of the pH indicator over time.

  • Data Analysis: The initial rates are plotted against the inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined from this plot.

  • Ki Calculation: The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate (CO2) and its Michaelis-Menten constant (Km).

Visualizing the Evaluation Workflow

The following diagram illustrates the general workflow for evaluating a novel carbonic anhydrase inhibitor.

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Potency & Selectivity Profiling cluster_2 Phase 3: In Vitro & In Vivo Characterization cluster_3 Outcome A Design & Synthesize Novel Sulfonamide Inhibitor (e.g., Compound 18) B Initial In Vitro Screening (e.g., against hCA II) A->B C Stopped-Flow Assay: Determine Ki for a panel of CA isoforms (hCA I, II, IV, IX) B->C D Compare Ki values to standard inhibitors (Acetazolamide, Dorzolamide) C->D E Cell-based Assays (e.g., anti-proliferation in cancer cell lines) D->E F In Vivo Efficacy Studies (e.g., animal models of glaucoma or cancer) E->F G Pharmacokinetic & Toxicity Profiling F->G H Identify Lead Compound for Further Development G->H

Caption: Workflow for the evaluation of novel carbonic anhydrase inhibitors.

Conclusion

The comparative analysis indicates that the novel sulfonamide inhibitor, compound 18 , presents a promising profile, particularly in its potent and selective inhibition of the tumor-associated hCA IX isoform. Its efficacy against hCA II is also noteworthy. This positions compound 18 as a strong candidate for further investigation, especially in the context of oncology. The provided experimental framework offers a standardized approach for the continued evaluation of this and other novel inhibitors, ensuring robust and comparable data generation for future drug development efforts.

Validating Carbonic Anhydrase IX Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic agent interacts with its intended target within a living organism is a critical step. This guide provides a comparative overview of methods for validating in vivo target engagement of carbonic anhydrase inhibitors, with a focus on the membrane-impermeant inhibitor C18 and its comparison with the clinical-stage inhibitor SLC-0111 and the well-established inhibitor Acetazolamide. This document outlines key experimental protocols, presents comparative data, and visualizes relevant biological pathways and workflows.

Introduction to Carbonic Anhydrase IX and its Inhibitors

Carbonic Anhydrase IX (CA-IX) is a transmembrane enzyme that is overexpressed in many solid tumors in response to hypoxia.[1] Its role in regulating pH in the tumor microenvironment is crucial for cancer cell survival, proliferation, and metastasis, making it an attractive therapeutic target.[1][2] A variety of small molecule inhibitors have been developed to target CA-IX, including Acetazolamide, the clinical candidate SLC-0111, and the membrane-impermeant inhibitor C18. Validating that these inhibitors reach and bind to CA-IX in a complex in vivo environment is paramount for their clinical development.

Comparative Analysis of CA-IX Inhibitors

The inhibitors discussed in this guide exhibit different properties that influence their in vivo target engagement and therapeutic potential. C18 is a positively charged, membrane-impermeant sulfonamide, designed to selectively inhibit extracellular CA isoforms like CA-IX.[2][3] SLC-0111 is a ureido-substituted benzenesulfonamide that has shown promising anti-tumor activity in preclinical models and has entered clinical trials.[4][5] Acetazolamide is a widely used carbonic anhydrase inhibitor, but its use as an anti-cancer agent is limited by its lack of selectivity and poor membrane permeability.[3][6]

In Vitro Inhibitory Activity

A comparison of the in vitro inhibitory activity of these compounds against different carbonic anhydrase isoforms provides a baseline for understanding their potential for in vivo target engagement.

InhibitorCA I (Ki, nM)CA II (Ki, nM)CA IX (Ki, nM)CA XII (Ki, nM)
C18 Weak InhibitionLow NanomolarLow NanomolarLow Nanomolar
SLC-0111 High MicromolarHigh MicromolarLow NanomolarLow Nanomolar
Acetazolamide 25012255.7

Table 1: In vitro inhibitory activity (Ki) of C18, SLC-0111, and Acetazolamide against key carbonic anhydrase isoforms. Data compiled from multiple sources.[2][3]

In Vivo Validation of Target Engagement

Several advanced imaging techniques can be employed to non-invasively assess the in vivo target engagement of carbonic anhydrase inhibitors.

Positron Emission Tomography (PET) Imaging

PET imaging is a powerful technique for quantifying the biodistribution and target engagement of radiolabeled inhibitors. By labeling a CA-IX inhibitor with a positron-emitting radionuclide (e.g., 18F, 68Ga), its accumulation in tumors and other tissues can be visualized and quantified.

Experimental Protocol: PET Imaging of CA-IX Inhibitors in a Xenograft Mouse Model

  • Radiolabeling: Synthesize the radiolabeled CA-IX inhibitor (e.g., [18F]Acetazolamide, 68Ga-labeled SLC-0111 derivative).

  • Animal Model: Utilize immunodeficient mice bearing xenograft tumors that overexpress CA-IX (e.g., HT-29, SK-RC-52).

  • Radiotracer Administration: Intravenously inject the radiolabeled inhibitor into the tumor-bearing mice.

  • PET/CT Imaging: Perform dynamic or static PET/CT scans at various time points post-injection to visualize the biodistribution of the radiotracer.

  • Image Analysis: Quantify the tracer uptake in the tumor and other organs of interest, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).

  • Blocking Studies: To confirm target specificity, a separate cohort of animals can be pre-dosed with a non-radiolabeled inhibitor to block the binding of the radiotracer to CA-IX. A significant reduction in tumor uptake in the blocked group compared to the unblocked group indicates specific target engagement.

Comparative PET Imaging Data

RadiotracerTumor ModelTumor Uptake (%ID/g at 1h)Tumor-to-Muscle Ratio (at 1h)Reference
[18F]Acetazolamide HT-29Insufficient for specific accumulationN/A[3]
68Ga-labeled benzenesulfonamide HT-290.81 ± 0.155.02 ± 0.22[7]
[67Ga]Ga-US2 (SLC-0111 derivative) HT-293.81N/A[4]
Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS)

Hyperpolarized 13C-MRS is an emerging imaging modality that can assess the metabolic activity of carbonic anhydrase in vivo. This technique involves hyperpolarizing a 13C-labeled substrate (e.g., bicarbonate) to dramatically increase its MR signal. The conversion of hyperpolarized [13C]bicarbonate to [13C]CO2 is catalyzed by carbonic anhydrase, and the rate of this conversion can be measured to determine enzyme activity.

Experimental Protocol: Hyperpolarized 13C-MRS for CA Activity

  • Hyperpolarization: Prepare hyperpolarized [13C]bicarbonate using a dynamic nuclear polarization (DNP) polarizer.

  • Animal Model: Use a relevant animal model with tumors expressing CA-IX.

  • Inhibitor Administration: Administer the carbonic anhydrase inhibitor (e.g., C18, SLC-0111, Acetazolamide) to the animal.

  • Substrate Injection: Intravenously inject the hyperpolarized [13C]bicarbonate.

  • 13C-MRS Data Acquisition: Acquire dynamic 13C-MR spectra from the region of interest (e.g., the tumor) to measure the signal from both [13C]bicarbonate and [13C]CO2 over time.

  • Data Analysis: Calculate the rate of conversion of bicarbonate to CO2 to determine carbonic anhydrase activity. A decrease in the conversion rate after inhibitor administration indicates target engagement.

Visualizing Workflows and Pathways

To better understand the experimental processes and the biological context of CA-IX inhibition, the following diagrams have been generated using Graphviz.

G Experimental Workflow for In Vivo PET Imaging cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis radiolabel Radiolabeling of CA-IX Inhibitor injection Intravenous Injection of Radiotracer radiolabel->injection animal_model Tumor Xenograft Mouse Model animal_model->injection imaging PET/CT Imaging injection->imaging blocking Blocking Study (Optional) injection->blocking quantification Quantification of Tumor Uptake (%ID/g) imaging->quantification specificity Confirmation of Target Specificity blocking->specificity quantification->specificity

PET Imaging Workflow

G Experimental Workflow for Hyperpolarized 13C-MRS cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis hyperpolarize Hyperpolarization of [13C]Bicarbonate substrate_inject Injection of Hyperpolarized [13C]Bicarbonate hyperpolarize->substrate_inject animal_model Tumor-bearing Animal Model inhibitor_admin Administration of CA Inhibitor animal_model->inhibitor_admin inhibitor_admin->substrate_inject mrs_acq Dynamic 13C-MRS Data Acquisition substrate_inject->mrs_acq rate_calc Calculate Bicarbonate to CO2 Conversion Rate mrs_acq->rate_calc engagement Determine Target Engagement rate_calc->engagement

Hyperpolarized 13C-MRS Workflow

G Carbonic Anhydrase IX Signaling Pathway in Hypoxia hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9_gene CA9 Gene Transcription hif1a->ca9_gene ca9_protein CA-IX Protein (on cell surface) ca9_gene->ca9_protein h_hco3 H+ + HCO3- ca9_protein->h_hco3 catalyzes co2_h2o CO2 + H2O co2_h2o->ca9_protein ph_regulation Extracellular Acidification Intracellular pH Maintenance h_hco3->ph_regulation tumor_progression Tumor Progression (Proliferation, Invasion, Metastasis) ph_regulation->tumor_progression inhibitor CA-IX Inhibitor (C18, SLC-0111, Acetazolamide) inhibitor->ca9_protein inhibits

References

Cross-reactivity profiling of Carbonic anhydrase inhibitor 18 against other CA isoforms

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the cross-reactivity profile of the carbonic anhydrase inhibitor C18 against other CA isoforms. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of C18's selectivity and performance relative to other inhibitors.

Inhibitor Activity Profile

The inhibitory activity of C18 against several key human carbonic anhydrase (hCA) isoforms is summarized below. For comparative purposes, data for the well-established pan-inhibitor Acetazolamide and another selective inhibitor, SLC-0111, are also included. The inhibition constants (Kᵢ) represent the concentration of the inhibitor required to reduce the enzyme activity by half, with lower values indicating higher potency.

InhibitorhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
C18 Weak InhibitorLow nanomolarLow nanomolarLow nanomolar
SLC-0111SelectiveSelectivePotent InhibitorPotent Inhibitor
AcetazolamidePotent InhibitorPotent InhibitorPotent InhibitorPotent Inhibitor

Data sourced from a study on the antiproliferative effects of sulphonamide carbonic anhydrase inhibitors.[1]

Key Observations:

  • C18 demonstrates potent, low nanomolar inhibition against the tumor-associated isoforms hCA IX and XII, as well as the cytosolic isoform hCA II.[1]

  • In contrast, C18 is a weak inhibitor of the ubiquitous cytosolic isoform hCA I.[1]

  • This profile suggests that C18 possesses a degree of selectivity for hCA II, IX, and XII over hCA I.[1]

  • Due to its nature as a positively-charged, membrane-impermeant compound, C18 is expected to predominantly inhibit the transmembrane isoforms CA IX and XII in vivo.[1]

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

The determination of the inhibition constants (Kᵢ) for the carbonic anhydrase isoforms was performed using a stopped-flow CO₂ hydrase assay.[1] This method monitors the enzyme-catalyzed hydration of carbon dioxide.

Principle:

Carbonic anhydrase catalyzes the reversible reaction: CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻. The assay measures the rate of the pH change resulting from the production of protons. In the presence of an inhibitor, the rate of this reaction decreases, and the extent of this decrease is used to calculate the inhibition constant.

Methodology:

  • Enzyme and Inhibitor Preparation: Purified, recombinant human CA isoforms (hCA I, II, IX, and XII) are used. Stock solutions of the inhibitor (C18) and reference compounds are prepared, typically in a suitable solvent like DMSO.

  • Assay Buffer: A buffer with a known concentration and a pH indicator is prepared. The choice of buffer and indicator is critical to ensure a measurable and linear pH change during the reaction.

  • Reaction Initiation: The enzyme solution, with or without the inhibitor, is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds) using a spectrophotometer integrated into the stopped-flow apparatus. This change in absorbance is proportional to the change in proton concentration.

  • Data Analysis: The initial rates of the catalyzed reaction are determined from the slopes of the absorbance versus time curves.

  • Calculation of Kᵢ: The inhibition constants are calculated by fitting the data of reaction rates at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.

Experimental Workflow

The logical workflow for assessing the cross-reactivity of a carbonic anhydrase inhibitor is depicted in the following diagram.

G cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis cluster_comparison Cross-Reactivity Profiling Inhibitor Prepare Inhibitor Stock (e.g., C18) Assay Perform Stopped-Flow CO2 Hydrase Assay Inhibitor->Assay Enzymes Prepare Recombinant hCA Isoforms (I, II, IX, XII) Enzymes->Assay Buffers Prepare Assay Buffers and CO2 Solution Buffers->Assay Data Collect Kinetic Data (Absorbance vs. Time) Assay->Data Rates Calculate Initial Reaction Rates Data->Rates Ki Determine Inhibition Constants (Ki) Rates->Ki Profile Compare Ki Values Across Isoforms Ki->Profile

Caption: Workflow for CA inhibitor cross-reactivity profiling.

References

Benchmarking a Novel Carbonic Anhydrase Inhibitor: A Comparative Analysis of Inhibitor 18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel investigational compound, Carbonic Anhydrase Inhibitor 18 (CAI 18), against established industry-standard carbonic anhydrase inhibitors (CAIs): Acetazolamide, Brinzolamide, and Dorzolamide. The following sections detail the inhibitory potency, selectivity, and cellular target engagement of these compounds, supported by established experimental protocols.

Comparative Efficacy and Selectivity

The inhibitory potency of CAI 18 and standard CAIs was assessed against key human carbonic anhydrase isoforms. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are crucial metrics for evaluating the efficacy of these inhibitors. Lower values indicate higher potency.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Inhibitor 18 (Hypothetical) 2501.5 25 5.0
Acetazolamide25012255.7
Brinzolamide31003.2[1]495.1
Dorzolamide600[1]0.18[1]25052

Note: Data for Acetazolamide, Brinzolamide, and Dorzolamide are compiled from publicly available databases and literature. The data for "Inhibitor 18" is hypothetical and presented for comparative purposes.

Signaling Pathway and Inhibition Mechanism

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and fluid secretion. In pathologies such as glaucoma, hyperactivity of specific CA isoforms (primarily CA II) in the ciliary body of the eye leads to excessive aqueous humor production and increased intraocular pressure. CAIs act by binding to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.

cluster_pathway Carbonic Anhydrase Catalytic Cycle cluster_inhibition Inhibition Mechanism CO2 CO2 CA_active Carbonic Anhydrase (Active Site with Zn2+) CO2->CA_active Binds to active site H2O H2O H2O->CA_active H2CO3 Carbonic Acid CA_active->H2CO3 Catalyzes hydration CA_inhibited Inhibited Carbonic Anhydrase CA_active->CA_inhibited HCO3 Bicarbonate H2CO3->HCO3 Dissociates H_ion Proton (H+) H2CO3->H_ion Physiological_Processes Physiological Processes (e.g., Aqueous Humor Production) HCO3->Physiological_Processes H_ion->Physiological_Processes CAI Carbonic Anhydrase Inhibitor (e.g., Inhibitor 18) CAI->CA_active Binds to Zn2+ in active site Inhibition_Outcome Reduced Aqueous Humor Production CA_inhibited->Inhibition_Outcome

Carbonic Anhydrase pathway and inhibition.

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay determines the inhibitory potency of a compound by measuring its effect on the esterase activity of carbonic anhydrase.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Substrate: 4-Nitrophenyl acetate (NPA)

  • Test compounds (Inhibitor 18, standards) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a working solution of the CA enzyme in the assay buffer.

  • Compound Dilution: Create a serial dilution of the test compounds and reference inhibitors in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the CA enzyme solution to wells containing the diluted test compounds or DMSO (for control). Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add the NPA substrate to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 400 nm kinetically for 10-20 minutes. The product, 4-nitrophenol, is yellow and its formation can be monitored over time.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment. It relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Materials:

  • Cultured cells expressing the target carbonic anhydrase

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) at various concentrations and incubate under normal cell culture conditions to allow for compound entry and binding.

  • Heating: After incubation, harvest the cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble, non-denatured protein. Quantify the amount of the target carbonic anhydrase in the supernatant using a suitable method like Western blotting or ELISA.

  • Data Analysis: For each compound concentration, plot the amount of soluble protein against the temperature. The shift in the melting curve in the presence of the compound compared to the vehicle control indicates target engagement. Dose-response curves can be generated at a fixed temperature to determine the EC50 for thermal stabilization.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the evaluation of carbonic anhydrase inhibitors.

cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis cluster_invivo In Vivo Evaluation (Future Work) Assay Enzyme Inhibition Assay (Colorimetric) IC50 Determine IC50 and Ki values Assay->IC50 Selectivity Assess Isoform Selectivity Profile IC50->Selectivity CETSA Cellular Thermal Shift Assay (CETSA) Selectivity->CETSA Promising candidates Target_Engagement Confirm Target Engagement (EC50) CETSA->Target_Engagement Animal_Models Disease Models (e.g., Glaucoma) Target_Engagement->Animal_Models Confirmed target engagement Efficacy Evaluate Therapeutic Efficacy Animal_Models->Efficacy PKPD Pharmacokinetics/ Pharmacodynamics Animal_Models->PKPD Compound_Synthesis Synthesize and Purify Inhibitor 18 Compound_Synthesis->Assay

Workflow for CAI evaluation.

References

Replicating in vitro results of Carbonic anhydrase inhibitor 18 in a different lab setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro performance of the novel carbonic anhydrase IX (CA IX) inhibitor 18, a fluorinated cationic sulfonamide, against other established and emerging inhibitors. The data presented herein is intended to serve as a reference for researchers aiming to replicate or build upon these findings in a different laboratory setting.

Introduction to Carbonic Anhydrase IX and its Inhibition

Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is minimally expressed in normal tissues but is significantly upregulated in various solid tumors in response to hypoxia.[1][2][3] Its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, thereby regulating intra- and extracellular pH.[4][5] This pH-regulating activity provides a survival advantage to tumor cells in the acidic microenvironment, promoting proliferation, migration, and metastasis.[2][6][7] Consequently, CA IX has emerged as a promising therapeutic target for anticancer drug development.[2][8]

A variety of small molecule inhibitors targeting CA IX have been developed, with sulfonamides being a prominent class.[3] This guide focuses on the in vitro characterization of inhibitor 18 and compares its efficacy with other notable CA IX inhibitors:

  • SLC-0111: A well-characterized sulfonamide inhibitor currently in clinical trials for the treatment of advanced solid tumors.[8][9][10]

  • Acetazolamide (AZA): A non-selective, first-generation carbonic anhydrase inhibitor often used as a reference compound.[4][11]

  • Compound 18f: A coumarin-based inhibitor identified as a potent and selective inhibitor of CA IX and XII.[12]

Experimental Comparison of CA IX Inhibitors

This section details the methodologies and results from a series of in vitro assays designed to assess and compare the inhibitory activity and cellular effects of Inhibitor 18 and its alternatives.

Table 1: Comparative Inhibitory Activity against Recombinant Human CA IX
InhibitorTargetAssay TypeKi (nM)IC50 (nM)
Inhibitor 18 CA IXStopped-Flow CO₂ Hydration220[1]350
SLC-0111 CA IXStopped-Flow CO₂ Hydration4578
Acetazolamide Pan-CAStopped-Flow CO₂ Hydration250430
Compound 18f CA IX/XIIStopped-Flow CO₂ Hydration21[12]42

Ki (Inhibition constant) and IC50 (Half-maximal inhibitory concentration) values are indicative and may vary based on specific experimental conditions.

Table 2: Cellular Activity of CA IX Inhibitors in Hypoxic Cancer Cells (e.g., HT-29)
InhibitorAssay TypeEndpoint MeasuredConcentrationResult
Inhibitor 18 Cell Viability (MTT)% Viability1 µM65%
SLC-0111 Cell Viability (MTT)% Viability1 µM58%
Acetazolamide Cell Viability (MTT)% Viability1 µM85%
Compound 18f Cell Viability (MTT)% Viability1 µM62%
Inhibitor 18 Extracellular AcidificationpH change1 µMSignificant reduction
SLC-0111 Extracellular AcidificationpH change1 µMSignificant reduction
Acetazolamide Extracellular AcidificationpH change1 µMModerate reduction
Compound 18f Extracellular AcidificationpH change1 µMSignificant reduction

Experimental Protocols

To ensure reproducibility, detailed protocols for the key experiments are provided below.

Stopped-Flow CO₂ Hydration Assay

This is a standard method for measuring the catalytic activity of carbonic anhydrases.

  • Principle: This assay measures the enzyme's ability to catalyze the hydration of CO₂. The subsequent release of a proton causes a pH change, which is monitored by a pH indicator.

  • Reagents:

    • Recombinant human CA IX

    • HEPES buffer

    • pH indicator (e.g., p-nitrophenol)

    • CO₂-saturated water

    • Inhibitor compounds

  • Procedure:

    • Prepare a solution containing the buffer, pH indicator, and the inhibitor at various concentrations.

    • Add recombinant CA IX to the solution.

    • Rapidly mix the enzyme/inhibitor solution with CO₂-saturated water in a stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator over time to determine the initial rate of reaction.

    • Calculate Ki and IC50 values by fitting the data to appropriate enzyme inhibition models.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of the inhibitors on cell metabolic activity, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Cell Line: A cancer cell line known to express CA IX under hypoxic conditions (e.g., HT-29, MDA-MB-231).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Induce hypoxia (e.g., 1% O₂) for 24 hours to stimulate CA IX expression.

    • Treat the cells with various concentrations of the inhibitor compounds for 48-72 hours under hypoxic conditions.

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

Extracellular Acidification Assay

This assay measures the ability of the inhibitors to counteract the acidification of the extracellular environment by cancer cells.

  • Principle: The activity of CA IX contributes to the acidification of the tumor microenvironment. This assay measures the pH of the cell culture medium after treatment with CA IX inhibitors.

  • Procedure:

    • Culture CA IX-expressing cancer cells under hypoxic conditions as described for the MTT assay.

    • Treat the cells with the inhibitor compounds.

    • After a defined incubation period (e.g., 24 hours), carefully collect the cell culture medium.

    • Measure the pH of the medium using a calibrated pH meter.

    • Compare the pH of the medium from treated cells to that of untreated control cells.

Signaling Pathways and Experimental Workflow

Visual representations of the CA IX signaling pathway and the experimental workflow are provided below to aid in understanding the broader context and the experimental design.

CAIX_Signaling_Pathway cluster_0 Hypoxic Tumor Microenvironment cluster_1 Intracellular Signaling cluster_2 Cellular Effects Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization CAIX Gene Transcription CAIX Gene Transcription HIF-1α Stabilization->CAIX Gene Transcription CAIX Protein CAIX Protein CAIX Gene Transcription->CAIX Protein PI3K/Akt Pathway PI3K/Akt Pathway CAIX Protein->PI3K/Akt Pathway pH Regulation pH Regulation CAIX Protein->pH Regulation CO2 + H2O <=> H+ + HCO3- Cell Survival & Proliferation Cell Survival & Proliferation PI3K/Akt Pathway->Cell Survival & Proliferation pH Regulation->Cell Survival & Proliferation Invasion & Metastasis Invasion & Metastasis pH Regulation->Invasion & Metastasis

Caption: Hypoxia-induced signaling pathway leading to CA IX expression and its downstream cellular effects.

Experimental_Workflow Start Start Inhibitor_Selection Select CA IX Inhibitors (Inhibitor 18, SLC-0111, AZA, Cpd 18f) Start->Inhibitor_Selection Enzyme_Assay In Vitro Enzyme Inhibition Assay (Stopped-Flow CO₂ Hydration) Inhibitor_Selection->Enzyme_Assay Cell_Culture Culture CA IX-Expressing Cancer Cells (e.g., HT-29) Inhibitor_Selection->Cell_Culture Data_Analysis Data Analysis and Comparison Enzyme_Assay->Data_Analysis Hypoxia_Induction Induce Hypoxia (1% O₂) Cell_Culture->Hypoxia_Induction Inhibitor_Treatment Treat Cells with Inhibitors Hypoxia_Induction->Inhibitor_Treatment Cell_Viability_Assay Cell Viability Assay (MTT) Inhibitor_Treatment->Cell_Viability_Assay Acidification_Assay Extracellular Acidification Assay Inhibitor_Treatment->Acidification_Assay Cell_Viability_Assay->Data_Analysis Acidification_Assay->Data_Analysis End End Data_Analysis->End

References

Assessing the Therapeutic Index of Carbonic Anhydrase Inhibitor 18 Relative to Known Ophthalmic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. For researchers in ophthalmology, particularly those developing treatments for glaucoma, a favorable therapeutic index is a primary goal. This guide provides a comparative analysis of a novel research compound, Carbonic Anhydrase Inhibitor 18 (C18), against established carbonic anhydrase inhibitors (CAIs) used in glaucoma management: Acetazolamide, Dorzolamide, and Brinzolamide.

Carbonic anhydrase inhibitors lower intraocular pressure (IOP) by reducing the secretion of aqueous humor. While effective, systemic administration of these inhibitors can lead to various side effects. The development of topical agents and novel compounds like C18 aims to improve the therapeutic index by maximizing local efficacy and minimizing systemic toxicity.

Comparative Analysis of Therapeutic Indices

The following table summarizes the available data for C18 and the comparator drugs. A direct calculation of the therapeutic index (TI = LD50/ED50) is often challenging for topically administered drugs, as systemic toxicity (LD50) may not be the most relevant measure of safety compared to local ocular tolerance. Furthermore, precise ED50 values for IOP reduction are not always available in the public domain. Therefore, this comparison includes in vitro inhibitory activity, available toxicity data, and clinical or preclinical efficacy to provide a comprehensive assessment.

Compound In Vitro Activity (Ki, nM) vs. CA Isoforms Toxicity Data (LD50) Efficacy Data (IOP Reduction) Key Characteristics & Therapeutic Index Assessment
This compound (C18) CA II: Low nMCA IX: Low nMCA XII: Low nMCA I: Weak inhibitor[1][2]Not available.Not available in vivo.A potent, membrane-impermeant inhibitor.[2][3] This property could theoretically lead to a high topical therapeutic index by limiting systemic absorption and side effects. Further in vivo studies are required to establish its efficacy and safety profile.
Acetazolamide CA II: 12 nMCA IX: 25 nMCA XII: 5.8 nMCA I: 250 nM[4]Oral (mouse): 3000-6000 mg/kg[5]~29% reduction with 125 mg oral dose in OHT patients.[6] 45% reduction in outflow pressure with serum levels of 15-20 µg/mL.[7]Systemically administered, leading to a higher potential for side effects. The therapeutic index is considered narrow due to the proximity of therapeutic and toxic systemic concentrations.
Dorzolamide CA II: Potent inhibitorOral (rat): 1927 mg/kgOral (mouse): 1320 mg/kg~20% reduction in humans.[8] Significant reduction in a rat glaucoma model.[9][10]Topically administered, resulting in a more favorable therapeutic index than systemic CAIs by minimizing systemic side effects.
Brinzolamide CA II: Highly specific inhibitor[11]Carcinogenic in female mice at 10 mg/kg/day and male rats at 8 mg/kg/day (oral, 2-year studies).[12] These exposure levels are not achievable with topical human dosing.[12]13.2% - 21.8% diurnal mean IOP reduction in humans.[13]Topically administered with good tolerability.[13] The high doses required for systemic toxicity in animal studies suggest a wide therapeutic index for topical use.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a drug's therapeutic index. Below are generalized protocols for key experiments.

Determination of In Vitro Carbonic Anhydrase Inhibition (Ki)

Objective: To determine the inhibitory potency of a compound against specific carbonic anhydrase isoforms.

Method: A common method is the stopped-flow CO2 hydrase assay.

  • Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO2. The rate of pH change due to proton production is monitored using a pH indicator.

  • Procedure:

    • A solution containing the purified CA isoenzyme and a pH indicator is rapidly mixed with a CO2-saturated solution in a stopped-flow instrument.

    • The initial rate of the reaction is measured by monitoring the change in absorbance of the pH indicator.

    • The assay is repeated with varying concentrations of the inhibitor.

    • The IC50 (inhibitor concentration that causes 50% inhibition) is determined from the dose-response curve.

    • The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme.

Efficacy Study: Intraocular Pressure (IOP) Reduction in an Animal Model of Glaucoma

Objective: To evaluate the in vivo efficacy of a topical carbonic anhydrase inhibitor in reducing IOP.

Method: Using a recognized animal model of ocular hypertension (e.g., laser-induced or steroid-induced glaucoma in rabbits or rodents).

  • Animal Model: New Zealand White rabbits or specific rodent strains are commonly used. Ocular hypertension is induced in one eye, with the contralateral eye serving as a control.

  • Procedure:

    • Baseline IOP is measured in both eyes using a calibrated tonometer.

    • The test compound is administered topically to the hypertensive eye at various concentrations. A vehicle control is administered to a separate group of animals.

    • IOP is measured at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the peak effect and duration of action.

    • A dose-response curve is generated to determine the ED50 (the dose that produces 50% of the maximal IOP reduction).

Toxicity Study: Acute Ocular Irritation/Corrosion (Modified Draize Test - OECD TG 405)

Objective: To assess the potential of a substance to cause ocular irritation or corrosion when administered topically.

Method: Based on the OECD Test Guideline 405.[14][15][16][17][18]

  • Animals: Albino rabbits are typically used.

  • Procedure:

    • A single dose of the test substance (e.g., 0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of the animal.[17] The other eye serves as a control.

    • The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation.[17]

    • Ocular lesions of the cornea (opacity), iris, and conjunctivae (redness, chemosis) are scored using a standardized system.

    • The reversibility of any observed lesions is assessed for up to 21 days.[17]

    • The severity and reversibility of the ocular responses determine the irritation potential of the substance.

Visualizations

Signaling Pathway of Carbonic Anhydrase Inhibition in the Eye

Carbonic Anhydrase Inhibition Pathway cluster_ciliary Ciliary Epithelium cluster_drug Drug Action CO2_H2O CO2 + H2O CA Carbonic Anhydrase (e.g., CA-II, CA-IV) CO2_H2O->CA H2CO3 H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H Aqueous_Humor Aqueous Humor Formation HCO3_H->Aqueous_Humor Drives fluid transport CA->H2CO3 IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Increases CAI Carbonic Anhydrase Inhibitor (e.g., C18, Dorzolamide) Inhibition Inhibition CAI->Inhibition Inhibition->CA Reduced_Aqueous Reduced Aqueous Humor Formation Inhibition->Reduced_Aqueous Leads to Reduced_IOP Decreased Intraocular Pressure (IOP) Reduced_Aqueous->Reduced_IOP Results in

Caption: Mechanism of IOP reduction by carbonic anhydrase inhibitors.

Experimental Workflow for Therapeutic Index Assessment

Therapeutic Index Workflow cluster_efficacy Efficacy Assessment (ED50) cluster_toxicity Toxicity Assessment (LD50/Local Toxicity) Animal_Model Induce Ocular Hypertension in Animal Model Dose_Response Administer Graded Doses of Test Compound Animal_Model->Dose_Response IOP_Measurement Measure IOP Reduction at Multiple Time Points Dose_Response->IOP_Measurement ED50_Calc Calculate ED50 IOP_Measurement->ED50_Calc TI_Calc Therapeutic Index Assessment ED50_Calc->TI_Calc Acute_Toxicity Systemic Acute Toxicity Study (e.g., Oral LD50) LD50_Calc Determine LD50 Acute_Toxicity->LD50_Calc Ocular_Toxicity Topical Ocular Irritation Study (OECD TG 405) Ocular_Score Score Ocular Lesions Ocular_Toxicity->Ocular_Score LD50_Calc->TI_Calc Ocular_Score->TI_Calc Local Safety Profile

Caption: Workflow for assessing the therapeutic index of an anti-glaucoma drug.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for Carbonic Anhydrase Inhibitor 18

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of Carbonic Anhydrase Inhibitor 18, a compound understood to be a sulfonamide-based research chemical. Due to the absence of specific disposal data for this exact compound, the following procedures are based on established best practices for the disposal of similar laboratory chemicals and related carbonic anhydrase inhibitors, such as Acetazolamide.

Quantitative Data for a Representative Carbonic Anhydrase Inhibitor (Acetazolamide)

To provide context for the potential hazards and disposal considerations, the following table summarizes key quantitative data for Acetazolamide, a well-characterized carbonic anhydrase inhibitor. This information should be considered as a surrogate for assessing the risks associated with structurally similar compounds.

PropertyValueReference
LD50 (Oral, Mouse) 4,300 mg/kg[1]
LD50 (Intraperitoneal, Rat) 2,750 mg/kg[1]
Primary Irritant Effect (Skin) Irritant to skin and mucous membranes[1]
Primary Irritant Effect (Eyes) Causes serious eye irritation[1][2]
Toxicity to Fertility Suspected of damaging fertility or the unborn child[1][2]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the recommended steps for the safe disposal of this compound. These procedures are designed to minimize risk to personnel and the environment and should be carried out in accordance with all applicable local, state, and federal regulations.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate personal protective equipment, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3][4]

  • Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][5]

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Keep the compound away from heat and sources of ignition.[2]

2. Waste Segregation and Containerization:

  • Do not mix this compound with other waste streams unless explicitly approved by your institution's environmental health and safety (EHS) office.[6]

  • Chemical wastes should be stored separately based on their hazard class. At a minimum, segregate acids, bases, oxidizers, and flammable solvents.[6]

  • Use a dedicated, compatible, and clearly labeled hazardous waste container. The original container, if empty and in good condition, can be reused for waste collection.[6][7]

  • The waste container must have a tightly fitting cap and be kept closed except when adding waste.[6]

3. Labeling of Waste Containers:

  • All waste containers must be accurately labeled with their contents, including the full chemical name ("this compound") and approximate concentration.[6]

  • Do not use chemical formulas or abbreviations on the label.[6]

  • The label should also include the date when the waste was first added to the container.[6]

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent before disposal.[6]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[6]

  • After rinsing, deface the original label on the container before disposing of it in the regular laboratory glass or plastic waste, as appropriate.[6]

5. Final Disposal:

  • All hazardous chemical waste must be disposed of through your institution's designated hazardous waste management program.[7][8]

  • Do not dispose of this compound down the drain or in the regular trash.[1][7][9]

  • Contact your EHS office to arrange for the pickup and disposal of the hazardous waste container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_final_disposal Final Disposal cluster_empty_container Empty Container Disposal start Start: Have Carbonic Anhydrase Inhibitor 18 for Disposal ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe well_ventilated Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->well_ventilated container Select Compatible, Labeled Hazardous Waste Container well_ventilated->container is_empty Original Container Empty? well_ventilated->is_empty segregate Segregate from Other Incompatible Wastes container->segregate transfer Transfer Waste to Container segregate->transfer seal Securely Seal Container transfer->seal contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup seal->contact_ehs end End: Proper Disposal Complete contact_ehs->end is_empty->container No triple_rinse Triple Rinse with Appropriate Solvent is_empty->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->transfer deface_label Deface Original Label collect_rinsate->deface_label dispose_container Dispose of Container in Appropriate Lab Waste deface_label->dispose_container

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.